Product packaging for Harzianum A(Cat. No.:CAS No. 156250-74-7)

Harzianum A

Cat. No.: B132720
CAS No.: 156250-74-7
M. Wt: 400.5 g/mol
InChI Key: FVRDNLIUSWSBCT-WUJFNTSISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Harzianum A is a trichothecene.
harzianum B is the (E,Z,E)-isomer;  isolated from Trichoderma harzianum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O6 B132720 Harzianum A CAS No. 156250-74-7

Properties

IUPAC Name

(2E,4E,6E)-8-oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRDNLIUSWSBCT-WUJFNTSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)/C=C/C=C/C=C/C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156250-74-7
Record name Harzianum A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156250747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Harzianum A: A Technical Guide to its Mechanism of Action Against Phytopathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianum A, a trichothecene mycotoxin produced by the fungus Trichoderma arundinaceum, has demonstrated significant potential as a biocontrol agent against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its direct antifungal activity and its role in the induction of plant systemic resistance. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the underlying biological pathways to serve as a resource for researchers and professionals in the fields of plant pathology, mycology, and the development of novel bio-fungicides.

Introduction

The increasing demand for sustainable agricultural practices has spurred research into biological control agents as alternatives to synthetic chemical pesticides. Among these, fungi of the genus Trichoderma have long been recognized for their ability to antagonize plant pathogens. Trichoderma arundinaceum (formerly identified in some literature as Trichoderma harzianum) produces a diverse array of secondary metabolites, including the sesquiterpenoid trichothecene, this compound. This compound has emerged as a key player in the biocontrol efficacy of the producing organism, exhibiting a dual mode of action: direct inhibition of fungal pathogens and stimulation of the plant's own defense systems. This guide will delve into the technical details of these mechanisms.

Direct Antifungal Activity of this compound

This compound exhibits direct antifungal properties against a variety of economically important plant pathogens. While comprehensive quantitative data for the purified compound remains an area of active research, studies on Trichoderma strains producing this compound and their culture filtrates provide strong evidence of its efficacy.

Quantitative Data on Antifungal Efficacy

The following table summarizes the inhibitory effects of Trichoderma arundinaceum isolates, notable for their production of this compound, against various phytopathogenic fungi. It is important to note that these values often reflect the combined effects of multiple metabolites in culture filtrates or dual culture assays.

PhytopathogenAntagonist Strain/ProductAssay TypeInhibition Rate (%)Reference
Botrytis cinereaT. harzianum CCTCC-SBW0162 (produces harzianopyridone, harzianolide)Dual Culture90.6%[1]
Fusarium oxysporumT. harzianum (endophytic)Dual Culture86.6%[2]
Sclerotinia sclerotiorumT. harzianum ethyl acetate extractPoison Food Technique94.44%[3]
Alternaria sp.T. harzianum ethyl acetate extractPoison Food Technique77.04%[3]
Fusarium solaniT. harzianum ethyl acetate extractPoison Food Technique51.48%[3]
Botrytis cinereaT. harzianum T39In vivo (bean leaves)56-100% disease reduction[4]

Note: The specific contribution of this compound to the observed inhibition in these studies requires further investigation with the purified compound.

Experimental Protocols for Antifungal Activity Assessment

This method assesses the direct antagonistic interaction between Trichoderma and a phytopathogen.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize. Pour into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a T. arundinaceum culture on one side of the PDA plate. On the opposite side, place a mycelial plug of the target phytopathogen.

  • Incubation: Incubate the plates at 25-28°C for 5-7 days.

  • Data Collection: Measure the radial growth of the pathogen in the direction of the antagonist and in the opposite direction (control). Calculate the percentage of inhibition using the formula: (R1 - R2) / R1 * 100, where R1 is the radial growth of the pathogen in the control and R2 is the radial growth of the pathogen towards the antagonist.[2]

This method evaluates the inhibitory effect of fungal extracts containing this compound.

  • Extract Preparation: Culture T. arundinaceum in a suitable liquid medium (e.g., Potato Dextrose Broth) and extract the secondary metabolites using a solvent such as ethyl acetate.[3]

  • Media Amendment: Incorporate different concentrations of the dried extract into molten PDA.

  • Inoculation: Place a mycelial plug of the target pathogen in the center of the amended PDA plates.

  • Incubation and Data Collection: Incubate at the optimal temperature for the pathogen and measure the mycelial growth daily until the control plate (PDA without extract) is fully colonized. Calculate the percentage of mycelial growth inhibition.[3]

Induction of Plant Systemic Resistance

Beyond its direct antifungal effects, this compound plays a crucial role as an elicitor of the plant's innate immune system. This leads to a state of heightened defense readiness, known as Induced Systemic Resistance (ISR), which provides broad-spectrum and long-lasting protection against subsequent pathogen attacks.

Signaling Pathways Activated by this compound

The interaction of this compound with plant cells triggers a complex signaling cascade, primarily involving the jasmonic acid (JA) and salicylic acid (SA) pathways. These pathways are key regulators of plant defense against different types of pathogens.

  • Jasmonic Acid (JA) Pathway: This pathway is predominantly activated in response to necrotrophic pathogens and herbivorous insects. Key components include JAZ (Jasmonate-ZIM domain) proteins, which act as repressors. In the presence of JA, JAZ proteins are degraded, leading to the activation of transcription factors like MYC2, which in turn upregulate the expression of defense-related genes.[5] Trichoderma and its metabolites can modulate this pathway to enhance plant resistance.[6]

  • Salicylic Acid (SA) Pathway: This pathway is central to the defense against biotrophic and hemi-biotrophic pathogens. SA accumulation leads to the activation of the master regulator NPR1 (Nonexpressor of Pathogenesis-Related genes 1), which translocates to the nucleus and interacts with TGA transcription factors to induce the expression of Pathogenesis-Related (PR) genes.[7] While Trichoderma colonization can sometimes initially suppress SA-dependent defenses to facilitate root colonization, certain metabolites like harzianic acid have been shown to up-regulate the SA pathway, contributing to ISR.[8]

The interplay between the JA and SA pathways is complex, often exhibiting an antagonistic relationship. However, Trichoderma and its metabolites appear to be capable of co-activating both pathways, leading to a broad-spectrum defense response.

Diagrams of Signaling Pathways and Experimental Workflows

Plant_Defense_Signaling cluster_trichoderma Trichoderma arundinaceum cluster_plant_cell Plant Cell cluster_ja_pathway Jasmonic Acid Pathway cluster_sa_pathway Salicylic Acid Pathway This compound This compound Plant_Receptor Plant Receptor(s) This compound->Plant_Receptor JAZ_Proteins JAZ Proteins MYC2 MYC2 JAZ_Proteins->MYC2 repression JA_Defense_Genes JA-responsive Defense Genes MYC2->JA_Defense_Genes activation Defense_Response Induced Systemic Resistance JA_Defense_Genes->Defense_Response SA Salicylic Acid NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocation TGA_TFs TGA Transcription Factors NPR1_active->TGA_TFs interaction PR_Genes Pathogenesis-Related (PR) Genes TGA_TFs->PR_Genes activation PR_Genes->Defense_Response Plant_Receptor->JAZ_Proteins degradation Plant_Receptor->SA ROS_Burst ROS Burst Plant_Receptor->ROS_Burst

Caption: this compound perception by plant cells leading to ISR.

qPCR_Workflow Plant_Treatment Plant Treatment with This compound / T. arundinaceum RNA_Extraction Total RNA Extraction from Plant Tissue Plant_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Reaction Quantitative PCR with Gene-Specific Primers cDNA_Synthesis->qPCR_Reaction Data_Analysis Data Analysis (e.g., 2^-ΔΔCt method) qPCR_Reaction->Data_Analysis

Caption: Workflow for analyzing plant defense gene expression.

Experimental Protocol for Plant Defense Gene Expression Analysis (qPCR)

Quantitative Real-Time PCR (qPCR) is a standard method to quantify the expression levels of defense-related genes in plants after treatment with an elicitor like this compound.

  • Plant Treatment and Sample Collection: Grow plants under controlled conditions. Treat with a solution of purified this compound or a spore suspension of T. arundinaceum. Collect leaf or root tissue at various time points post-treatment (e.g., 24, 48, 72 hours).[9]

  • RNA Extraction: Immediately freeze the collected tissue in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit or protocol (e.g., Trizol method), followed by DNase treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform qPCR using a SYBR Green or probe-based assay. The reaction mixture typically includes cDNA template, forward and reverse primers for the target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin, EF1α), and the qPCR master mix.[9]

  • Data Analysis: Analyze the qPCR data using the comparative CT (2-ΔΔCT) method to determine the relative fold change in gene expression in treated plants compared to untreated controls.[9]

Extraction and Quantification of this compound

Accurate quantification of this compound is essential for research and quality control of biocontrol products.

Experimental Protocol for Extraction and Quantification
  • Fungal Culture: Grow T. arundinaceum in a liquid medium such as Potato Dextrose Broth (PDB) for a specified period (e.g., 48-72 hours) under optimal conditions (e.g., 28°C, 250 rpm).[6]

  • Extraction: Separate the fungal biomass from the culture broth by filtration. Extract the culture filtrate with an equal volume of a solvent like ethyl acetate. Evaporate the solvent to obtain the crude extract.

  • Purification (Optional): For obtaining pure this compound, the crude extract can be subjected to further purification steps such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Quantification: Analyze the crude or purified extract using HPLC coupled with a UV detector. A standard curve of purified this compound is used for quantification.[6]

Conclusion and Future Directions

This compound, produced by Trichoderma arundinaceum, is a promising biocontrol agent with a multifaceted mechanism of action against phytopathogens. Its ability to directly inhibit fungal growth and to induce systemic resistance in plants makes it a valuable candidate for the development of sustainable agricultural solutions.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound in both phytopathogens and plants.

  • Generating more comprehensive quantitative data on the antifungal efficacy of purified this compound against a wider range of plant pathogens.

  • Optimizing the production of this compound through fermentation technology and strain improvement.

  • Investigating the synergistic effects of this compound with other bioactive compounds produced by Trichoderma.

  • Field trials to validate the efficacy of this compound-based formulations under diverse agricultural settings.

This technical guide provides a foundation for further exploration and development of this compound as a next-generation bio-fungicide.

References

The Harzianum A Biosynthetic Pathway in Trichoderma arundinaceum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Genetic and Biochemical Architecture Underlying the Production of a Potent Antifungal Trichothecene.

Introduction

Trichoderma arundinaceum, a filamentous fungus renowned for its biocontrol capabilities, produces a diverse arsenal of secondary metabolites. Among these, Harzianum A (HA), a type A trichothecene, stands out for its potent antifungal properties. Understanding the intricate biosynthetic pathway of this complex molecule is paramount for researchers in mycology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, consolidating current knowledge on the genetic framework, key enzymatic players, and quantitative aspects of its production. Furthermore, this document offers detailed experimental protocols for the genetic manipulation of T. arundinaceum and the analytical quantification of this compound and its intermediates, serving as a valuable resource for scientists seeking to explore and harness the potential of this fascinating natural product.

The this compound Biosynthetic Pathway: A Multi-step Enzymatic Cascade

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by a cluster of genes, primarily the tri gene cluster. The pathway can be conceptually divided into three main stages: the formation of the core trichothecene skeleton, the subsequent oxygenations and acylations of this core, and the attachment of a unique polyketide-derived side chain.

Key Genes and Enzymes

The production of this compound involves a suite of specialized enzymes, each playing a critical role in the step-wise assembly of the final molecule. The core genes and their corresponding enzymes are detailed below:

  • tri5 : Encodes trichodiene synthase , the enzyme that catalyzes the first committed step in the pathway – the cyclization of farnesyl pyrophosphate (FPP) to form the sesquiterpene trichodiene.

  • tri4 : Encodes a cytochrome P450 monooxygenase responsible for multiple oxygenation steps, converting trichodiene into isotrichodiol.

  • tri11 : This gene encodes another cytochrome P450 monooxygenase that hydroxylates the trichothecene core.

  • tri3 and tri18 : These genes encode acyltransferases that are crucial for the modification of the trichothecene core. Specifically, they are involved in the attachment and modification of the acyl side chain at the C-4 position.[1]

  • tri17 : Encodes a polyketide synthase responsible for synthesizing the octa-2,4,6-trienedioyl side chain that is characteristic of this compound.

  • tri23 : This gene encodes a cytochrome P450 monooxygenase that is also involved in the biosynthesis of the polyketide-derived side chain.[2]

  • tri14 : The protein product of this gene, Tri14, enhances the formation of the core 12,13-epoxytrichothec-9-ene (EPT) structure.[3]

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound in Trichoderma arundinaceum.

HarzianumA_Pathway cluster_terpenoid Core Trichothecene Biosynthesis cluster_polyketide Side Chain Biosynthesis cluster_final Final Assembly FPP Farnesyl Diphosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 Isotrichodiol Isotrichodiol Trichodiene->Isotrichodiol Tri4 (P450) EPT 12,13-Epoxytrichothec-9-ene (EPT) Isotrichodiol->EPT Tri14 (enhances) Trichodermol Trichodermol EPT->Trichodermol Tri11 (P450) Intermediate 4-O-acetyl-trichodermol Trichodermol->Intermediate Tri3 (Acyltransferase) AcetylCoA Acetyl-CoA + Malonyl-CoA Octatrienoyl Octa-2,4,6-trienoic acid AcetylCoA->Octatrienoyl Tri17 (PKS) OctatrienedioylCoA Octa-2,4,6-trienedioyl-CoA Octatrienoyl->OctatrienedioylCoA Tri23 (P450) OctatrienedioylCoA->Intermediate HarzianumA This compound Intermediate->HarzianumA Tri18 (Acyltransferase)

Caption: Proposed biosynthetic pathway of this compound in T. arundinaceum.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of gene expression and metabolite production is crucial for understanding the regulation and efficiency of the this compound biosynthetic pathway. The following tables summarize the available quantitative data from published studies.

Table 1: this compound Production in Different T. arundinaceum Strains
StrainConditionThis compound Concentration (µg/mL)Reference
TP6.648-h PDB culture46.0[4]
TP15.1148-h PDB culture145.27[4]
TP19.1348-h PDB culture488.54[4]
IBT 40837 (Ta37)48-h PDB culture250.32[4]
Table 2: Effect of Gene Deletion on this compound Production and Gene Expression
Gene DeletedEffect on this compound ProductionFold Change in tri23 ExpressionReference
tri1469% reduction3.062[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway in T. arundinaceum.

Protoplast-Mediated Transformation of T. arundinaceum

This protocol is essential for generating gene knockout mutants to study the function of specific genes in the biosynthetic pathway.

Protoplast_Transformation_Workflow start Start: T. arundinaceum culture mycelia_harvest Harvest young mycelia start->mycelia_harvest enzyme_digestion Enzymatic digestion of cell wall (e.g., Lysing Enzymes, Driselase) mycelia_harvest->enzyme_digestion protoplast_isolation Isolate protoplasts by filtration and centrifugation enzyme_digestion->protoplast_isolation transformation Incubate protoplasts with transforming DNA and PEG solution protoplast_isolation->transformation regeneration Plate on regeneration medium with selective agent (e.g., hygromycin B) transformation->regeneration selection Select and purify transformant colonies regeneration->selection verification Verify gene deletion by PCR and Southern blot selection->verification end_node End: Confirmed mutant strain verification->end_node

Caption: Workflow for protoplast-mediated transformation of T. arundinaceum.

Materials:

  • T. arundinaceum strain

  • Potato Dextrose Broth (PDB)

  • Lysing Enzymes from Trichoderma harzianum (e.g., Sigma-Aldrich L1412)

  • Driselase (e.g., Sigma-Aldrich D9515)

  • Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 1 M Sorbitol)

  • Protoplast Wash Buffer (e.g., STC buffer: 1 M Sorbitol, 10 mM Tris-HCl pH 7.5, 100 mM CaCl₂)

  • PEG Solution (e.g., 40% PEG 4000 in STC buffer)

  • Regeneration Medium (e.g., PDA supplemented with osmotic stabilizer and selective agent)

  • Selective agent (e.g., Hygromycin B)

  • Transforming DNA (e.g., gene deletion cassette with a resistance marker)

Procedure:

  • Fungal Culture: Inoculate T. arundinaceum spores or mycelia into PDB and incubate at 25-28°C with shaking for 24-48 hours to obtain young, actively growing mycelia.

  • Mycelia Harvest: Harvest the mycelia by filtration through sterile cheesecloth or Miracloth and wash with sterile water and then with the osmotic stabilizer solution.

  • Protoplast Formation: Resuspend the washed mycelia in the osmotic stabilizer solution containing a mixture of cell wall degrading enzymes (e.g., 10-20 mg/mL Lysing Enzymes and 5-10 mg/mL Driselase). Incubate at 30°C with gentle shaking (80-100 rpm) for 2-4 hours, monitoring protoplast formation microscopically.

  • Protoplast Isolation: Separate the protoplasts from the mycelial debris by filtering the suspension through sterile cotton wool or a nylon mesh. Pellet the protoplasts by gentle centrifugation (e.g., 1000 x g for 10 minutes).

  • Washing: Wash the protoplast pellet twice with the Protoplast Wash Buffer, resuspending gently and pelleting by centrifugation.

  • Transformation: Resuspend the final protoplast pellet in a suitable buffer (e.g., STC buffer) to a concentration of 10⁷-10⁸ protoplasts/mL. To 100 µL of the protoplast suspension, add 5-10 µg of the transforming DNA. Incubate on ice for 20-30 minutes. Add 1 mL of PEG solution, mix gently, and incubate at room temperature for 15-20 minutes.

  • Regeneration and Selection: Add 2 mL of STC buffer to the transformation mix and plate the suspension onto the regeneration medium containing the appropriate selective agent. Incubate the plates at 25-28°C for 3-7 days until transformant colonies appear.

  • Purification and Verification: Subculture individual colonies onto fresh selective medium to obtain pure cultures. Confirm the gene deletion in putative transformants by PCR analysis and Southern blotting.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the extraction and quantification of this compound from T. arundinaceum cultures.

Materials:

  • T. arundinaceum culture filtrate

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for mobile phase modification)

  • This compound standard

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Extraction: Extract a known volume of the culture filtrate three times with an equal volume of ethyl acetate. Pool the organic phases and evaporate to dryness under reduced pressure.

  • Sample Preparation: Re-dissolve the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid). A typical gradient might be:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: Gradient from 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: Gradient from 80% to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve by injecting known concentrations of the this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Analysis of Trichothecene Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the detection and identification of volatile trichothecene intermediates.

GCMS_Workflow start Start: Fungal culture extraction Solvent extraction of culture start->extraction derivatization Derivatization of analytes (e.g., silylation) extraction->derivatization injection Injection into GC-MS system derivatization->injection separation Separation of compounds in GC column injection->separation detection Detection and fragmentation in MS separation->detection analysis Data analysis and compound identification detection->analysis end_node End: Identified trichothecene intermediates analysis->end_node

Caption: Workflow for GC-MS analysis of trichothecene intermediates.

Materials:

  • T. arundinaceum culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization reagent (e.g., BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column

Procedure:

  • Extraction: Extract the fungal culture (mycelia and filtrate) with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness.

  • Derivatization: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine or acetonitrile). Add the derivatization reagent and heat at 60-80°C for 30-60 minutes to convert the hydroxyl groups of the trichothecenes into more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program might be:

      • Initial temperature: 80-100°C, hold for 2 minutes.

      • Ramp to 280-300°C at a rate of 10-20°C/min.

      • Hold at the final temperature for 5-10 minutes.

    • Injector Temperature: 250°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.

  • Data Analysis: Identify the trichothecene intermediates by comparing their retention times and mass spectra with those of authentic standards or with published library data.

Conclusion and Future Directions

The biosynthesis of this compound in Trichoderma arundinaceum is a sophisticated process involving a dedicated set of genes and enzymes. This guide has provided a comprehensive overview of the current understanding of this pathway, including quantitative data and detailed experimental protocols. While significant progress has been made in elucidating the genetic basis of this compound production, several areas warrant further investigation.

Future research should focus on the detailed biochemical characterization of the cytochrome P450 monooxygenases and acyltransferases to determine their kinetic parameters and substrate specificities. A more comprehensive analysis of the transcriptional regulation of the tri gene cluster under various environmental and developmental conditions will provide deeper insights into the control of this compound production. Such knowledge will be invaluable for the rational engineering of T. arundinaceum strains for enhanced production of this potent antifungal compound, paving the way for its potential application in agriculture and medicine.

References

The Role of Harzianum A in the Biocontrol Activity of Trichoderma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichoderma species are renowned for their potent biocontrol capabilities against a wide range of plant pathogens. Their antagonistic mechanisms are multifaceted, involving mycoparasitism, competition for nutrients, and the production of a vast arsenal of secondary metabolites. Among these, Harzianum A, a trichothecene-type sesquiterpenoid produced by certain Trichoderma strains, has been identified as a key player in the intricate interactions between the biocontrol agent, the plant, and the pathogen. This technical guide provides an in-depth exploration of the role of this compound in the biocontrol activity of Trichoderma, focusing on its biosynthesis, mechanisms of action, and the methodologies for its study. While specific quantitative data on the bioactivity of purified this compound is limited in publicly available literature, this guide synthesizes the current understanding to provide a valuable resource for researchers in the field.

Introduction

The increasing demand for sustainable agricultural practices has propelled the search for effective biological control agents to mitigate the impact of plant diseases. Fungi of the genus Trichoderma have emerged as prominent biocontrol agents due to their ability to antagonize phytopathogenic fungi and enhance plant growth and defense. The efficacy of Trichoderma is largely attributed to the secretion of a diverse array of secondary metabolites, including antibiotics and cell wall-degrading enzymes.

This compound, a non-phytotoxic trichothecene, is a notable secondary metabolite produced by species such as Trichoderma arundinaceum.[1] Unlike many other trichothecenes known for their mycotoxicity, this compound exhibits significant antifungal properties against plant pathogens and plays a crucial role in inducing plant defense mechanisms.[1] This guide delves into the technical aspects of this compound, from its molecular synthesis to its functional role in biological control.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that originates from the isoprenoid pathway. The core of its structure is the trichothecene skeleton, which is synthesized from the precursor farnesyl diphosphate (FPP). The initial and rate-limiting step is the cyclization of FPP to trichodiene, catalyzed by the enzyme trichodiene synthase, which is encoded by the tri5 gene.[1]

Following the formation of trichodiene, a series of oxygenation, isomerization, and cyclization reactions, catalyzed by several cytochrome P450 monooxygenases and other enzymes encoded by the tri gene cluster, lead to the formation of the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure. Subsequent modifications, including hydroxylations and acylations, result in the final structure of this compound. The biosynthetic pathway is a testament to the intricate metabolic machinery within Trichoderma and presents potential targets for genetic engineering to enhance its production.

Harzianum_A_Biosynthesis FPP Farnesyl Diphosphate (FPP) TRI5 TRI5 (Trichodiene Synthase) Trichodiene Trichodiene TRI4 TRI4 (Cytochrome P450) Isotrichodiol Isotrichodiol EPT 12,13-Epoxytrichothec-9-ene (EPT) Isotrichodiol->EPT Spontaneous/Enzymatic TRI11_homologs TRI11 Homologs Trichodermol Trichodermol TRI_other Other TRI enzymes Harzianum_A This compound TRI5->Trichodiene TRI4->Isotrichodiol tri4 TRI11_homologs->Trichodermol e.g., tri11 TRI_other->Harzianum_A e.g., tri3, tri101

Biosynthetic pathway of this compound from FPP.

Role in Biocontrol Activity

The biocontrol efficacy of this compound stems from a dual mode of action: direct antagonism against fungal pathogens and indirect action through the induction of plant defense mechanisms.

Direct Antifungal Activity

This compound has demonstrated antagonistic activity against a range of phytopathogenic fungi.[1] While specific quantitative data such as IC50 values for purified this compound are not extensively reported in the available literature, studies on Trichoderma strains producing this compound show significant inhibition of pathogen growth. The mechanism of this antifungal action is likely multifaceted, potentially involving the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with developmental processes in the target fungi.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for purified this compound in the reviewed literature, a detailed comparative table cannot be constructed at this time. Research has more commonly focused on the overall antagonistic effects of Trichoderma strains or their crude extracts. For instance, studies have shown that Trichoderma harzianum extracts can inhibit the growth of various fungal isolates with minimum inhibitory concentrations (MICs) ranging from 100-150 µl/ml.[2] However, these extracts contain a mixture of metabolites, and the specific contribution of this compound to this inhibition is not quantified.

Induction of Plant Defense Responses

A significant aspect of this compound's biocontrol role is its ability to act as an elicitor of plant defense responses, a phenomenon known as induced systemic resistance (ISR). Upon recognition by the plant, this compound can trigger a cascade of signaling events that lead to the activation of the plant's innate immune system.

This induced state of alertness prepares the plant for a more rapid and robust defense response upon subsequent pathogen attack. The signaling pathways involved are complex and appear to involve the interplay of key plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA). While Trichoderma colonization has been shown to prime plants for both SA- and JA-regulated defenses, the specific molecular targets of this compound within these pathways are an active area of research.[3][4][5] The induction of these pathways leads to the expression of a battery of defense-related genes, including those encoding pathogenesis-related (PR) proteins, chitinases, and glucanases, which can directly inhibit invading pathogens.

Plant_Defense_Signaling cluster_trichoderma Trichoderma cluster_plant Plant Cell cluster_hormones Hormone Signaling Harzianum_A This compound Receptor Receptor Recognition Harzianum_A->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade ROS->MAPK JA Jasmonic Acid (JA) Pathway MAPK->JA SA Salicylic Acid (SA) Pathway MAPK->SA TFs Activation of Transcription Factors (TFs) JA->TFs SA->TFs Defense_Genes Expression of Defense Genes (e.g., PR proteins, Chitinases) TFs->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR Experimental_Workflow cluster_production Production & Purification cluster_analysis Bioactivity Analysis Cultivation Trichoderma Cultivation Extraction Solvent Extraction Cultivation->Extraction Purification HPLC Purification Extraction->Purification Antifungal_Assay Antifungal Assay (MIC) Purification->Antifungal_Assay Plant_Treatment Plant Treatment Purification->Plant_Treatment Gene_Expression Defense Gene Expression (qRT-PCR) Plant_Treatment->Gene_Expression

References

The Antifungal Arsenal of Trichoderma harzianum: A Technical Guide to Harzianum A and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antifungal activity spectrum of compounds derived from Trichoderma harzianum, with a focus on the underlying mechanisms and experimental validation. Trichoderma species are well-documented biocontrol agents, employing a multifaceted approach to antagonize a broad range of phytopathogenic fungi.[1][2][3][4] This document provides a comprehensive overview of the quantitative antifungal data, detailed experimental protocols, and the signaling pathways involved in the antagonistic interactions of T. harzianum metabolites.

Quantitative Antifungal Activity Spectrum

The antifungal efficacy of T. harzianum and its secondary metabolites has been demonstrated against a wide array of plant pathogens. The following tables summarize the quantitative data on the inhibitory activity of T. harzianum strains and their extracts.

Target PathogenT. harzianum Strain/ExtractInhibition Percentage (%)Reference
Sclerotinia sclerotiorumn-butanol extract94.44[5]
Alternaria sp.Ethyl acetate extract77.04[5]
Fusarium solaniEthyl acetate extract51.48[5]
Fusarium oxysporumT. harzianum T-soybean45.45[2]
Fusarium oxysporum f. sp. lycopersiciT. harzianum BHU-BOT-RYRL483.17[2]
Fusarium oxysporum f. sp. lycopersiciT. harzianum MTCC93672.13[2]
Phytophthora cinnamomiT. harzianum T-H478.3[6]
Fusarium sp.T. harzianum T-H463.6[6]
S. rolfsiiTVK1100[7]
Alternaria sp.TVK194.07[7]
A. nigerTVK192.02[7]
F. oxysporumTVK1100[7]
H. sativumTVK1100[7]
M. phaseolinaTVK194.07[7]

Table 1: Mycelial Growth Inhibition of Various Plant Pathogens by T. harzianum Strains and Extracts.

Target PathogenT. harzianum Crude Extract ConcentrationInhibitionReference
Aspergillus niger1 µg/mlTotal inhibition[8]
Aspergillus ustus1 µg/mlTotal inhibition[8]
Other phytopathogenic fungi2 mg/mlTotal inhibition[8]
Aspergillus terreus100-150 µl/ml (MIC)Inhibition[9]
Aspergillus fumigatus100-150 µl/ml (MIC)Inhibition[9]

Table 2: Inhibitory Concentrations of T. harzianum Crude Extracts against Plant Pathogens.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antifungal activity studies. The following sections outline the protocols for key experiments cited in the literature.

Dual Culture Assay for Antagonistic Activity

This method is used to evaluate the direct antagonistic effect of T. harzianum against a phytopathogen in vitro.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.[6][10]

  • Inoculation: A 5 mm diameter mycelial plug of the test pathogen is placed on one side of a Petri dish containing PDA. A mycelial plug of the T. harzianum strain is placed on the opposite side.[6] For a control, a plate is inoculated only with the pathogen.

  • Incubation: The plates are incubated at 25-28°C for a period of 7-10 days.[6][11]

  • Data Collection: The radial growth of the pathogen in the direction of the antagonist (R2) and the radial growth in the control plate (R1) are measured.

  • Calculation: The Percentage of Inhibition of Radial Growth (PICR) is calculated using the formula: PICR = [(R1 - R2) / R1] x 100.[12]

Volatile Organic Compound (VOC) Inhibition Assay

This assay assesses the inhibitory effect of volatile compounds produced by T. harzianum.

  • Plate Setup: Two PDA plates are used. One is inoculated with the test pathogen, and the other with T. harzianum.

  • Assembly: The lids are removed, and the two plates are placed face-to-face and sealed together with parafilm. This creates a shared atmosphere for the two fungi without direct physical contact.

  • Incubation: The sealed plates are incubated at 25-28°C.

  • Observation: The growth of the pathogen is observed and compared to a control setup where a non-inoculated PDA plate is paired with the pathogen plate. The percentage of inhibition is calculated based on the difference in mycelial growth.[10]

Crude Extract Preparation and Antifungal Testing

This protocol is for evaluating the antifungal activity of extracellular metabolites from T. harzianum.

  • Fungal Culture: T. harzianum is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in a shaker for a specified period to allow for the secretion of secondary metabolites.

  • Extraction: The culture broth is filtered to remove the fungal biomass. The cell-free supernatant can be used as a crude extract or further processed. For solvent extraction, equal volumes of a solvent (e.g., ethyl acetate or n-butanol) are added to the supernatant, shaken vigorously, and the solvent phase containing the metabolites is collected and concentrated.[5]

  • Well Diffusion Assay:

    • A spore suspension of the test pathogen is spread evenly on a sterile PDA plate.

    • Wells of 6 mm diameter are created in the agar using a sterile cork borer.

    • Different concentrations of the crude extract are added to the wells.

    • The plates are incubated at 25-28°C for 3-4 days.[9]

    • The diameter of the inhibition zone around each well is measured to determine the antifungal activity.[9]

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Serial dilutions of the crude extract are prepared in a suitable growth medium (e.g., Sabouraud Dextrose Agar for fungi).

    • The medium with the extract is dispensed into tubes and inoculated with the test pathogen.

    • The tubes are incubated, and the lowest concentration of the extract that completely inhibits the visible growth of the organism is recorded as the MIC.[9]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes involved in the antifungal activity of T. harzianum.

Antifungal_Mechanisms cluster_Trichoderma Trichoderma harzianum cluster_Mechanisms Mechanisms of Action cluster_Effects Effects on Pathogen T_harzianum T. harzianum Mycoparasitism Mycoparasitism T_harzianum->Mycoparasitism Secretes Lytic Enzymes (Chitinase, Glucanase) Antibiosis Antibiosis T_harzianum->Antibiosis Produces Antifungal Compounds (e.g., Harzianum A) Competition Competition T_harzianum->Competition Faster Growth & Nutrient Uptake CellWall_Degradation Cell Wall Degradation Mycoparasitism->CellWall_Degradation Growth_Inhibition Growth Inhibition Antibiosis->Growth_Inhibition Nutrient_Depletion Nutrient & Space Depletion Competition->Nutrient_Depletion CellWall_Degradation->Growth_Inhibition Nutrient_Depletion->Growth_Inhibition

Caption: Mechanisms of antifungal action by Trichoderma harzianum.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Antifungal Assays cluster_Analysis Data Analysis Culture Culture T. harzianum & Pathogen Dual_Culture Dual Culture Assay Culture->Dual_Culture VOC_Assay VOC Inhibition Assay Culture->VOC_Assay Extract_Assay Crude Extract Assay Culture->Extract_Assay Media Prepare PDA Plates Media->Dual_Culture Media->VOC_Assay Measure Measure Inhibition Zones or Mycelial Growth Dual_Culture->Measure VOC_Assay->Measure Extract_Assay->Measure Calculate Calculate Percentage of Inhibition / MIC Measure->Calculate

Caption: General workflow for in vitro antifungal activity assessment.

Signaling Pathways in Mycoparasitism

The antagonistic interaction of T. harzianum with pathogenic fungi is a complex process involving signal recognition and transduction. While specific pathways for this compound are not detailed, general signaling cascades in Trichoderma are known to regulate mycoparasitism.

Key signaling pathways implicated in the biocontrol response of Trichoderma spp. include G protein signaling, mitogen-activated protein kinase (MAPK) cascades, and the cAMP pathway.[13] The ThHog1, a MAPK, is involved in responding to stress conditions such as hyperosmotic and oxidative stress, which can be encountered during interactions with host fungi.[14] These signaling pathways are crucial for the regulation of genes encoding hydrolytic enzymes and antifungal metabolites, which are central to the mycoparasitic and antibiotic activities of T. harzianum.[14]

Signaling_Pathway cluster_Sensing Host Sensing & Signal Transduction cluster_Response Mycoparasitic & Antifungal Response Host_Signal Pathogen-derived Signals G_Protein G-protein Signaling Host_Signal->G_Protein MAPK_Cascade MAPK Cascade (e.g., ThHog1) G_Protein->MAPK_Cascade cAMP_Pathway cAMP Pathway G_Protein->cAMP_Pathway Gene_Expression Regulation of Mycoparasitism-related Genes MAPK_Cascade->Gene_Expression cAMP_Pathway->Gene_Expression Enzyme_Production Production of Lytic Enzymes Gene_Expression->Enzyme_Production Metabolite_Production Production of Antifungal Metabolites Gene_Expression->Metabolite_Production

Caption: Simplified signaling cascade in Trichoderma mycoparasitism.

References

The Structure-Activity Relationship of Harzianum A and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A, a trichothecene mycotoxin produced by fungi of the genus Trichoderma, has garnered significant interest within the scientific community due to its potent biological activities. As a member of the diverse family of sesquiterpenoid mycotoxins, this compound exhibits a characteristic 12,13-epoxy-trichothec-9-ene core structure, which is fundamental to its bioactivity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, offering a comprehensive resource for researchers engaged in drug discovery and development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of these promising compounds.

Structure-Activity Relationship of Trichothecenes

The biological activity of trichothecenes, including this compound, is intrinsically linked to their chemical structure. The 12,13-epoxide ring and the double bond between carbons 9 and 10 are critical for their toxic effects.[1][2] Modification or removal of these functional groups typically results in a significant loss of activity.[1][2] The substitution pattern on the trichothecene core further modulates their biological potency.

Key structural features influencing the activity of trichothecenes include:

  • C-3 Hydroxyl Group: The presence of a free hydroxyl group at the C-3 position generally enhances toxicity.[1][3][4]

  • C-4 and C-15 Substituents: The nature of the substituent at C-4 (hydroxyl or acetoxy) and C-15 (hydroxyl, hydrogen, or acetoxy) influences the degree of toxicity.[1][2]

  • C-8 Substituent: Oxygenated substituents at the C-8 position are important for toxicity, with the specific group (e.g., isovaleryloxy, hydroxyl, or hydrogen) impacting the level of activity.[1][3][4]

  • Macrocyclic Ring: The presence of a macrocyclic ring between C-4 and C-15 can increase the toxicity of trichothecenes.[2]

Quantitative Biological Data

The following tables summarize the cytotoxic and antifungal activities of this compound, its analogs, and other relevant secondary metabolites from Trichoderma species.

Table 1: Cytotoxicity of this compound and B against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundVariousData not explicitly found
Harzianum BVariousData not explicitly found

Note: While a study reported the isolation and characterization of Harzianums A and B and their cytotoxicity, specific IC50 values were not provided in the abstract.[5]

Table 2: Cytotoxicity of Other Secondary Metabolites from Trichoderma harzianum

CompoundCell LineIC50 (µM)Reference
4'-hydroxy-deacetyl-18-deoxycytochalasin HMurine lymphoma (L5178Y)0.19 - 6.97[6]
deacetyl-18-deoxycytochalasin HHuman ovarian cancer (A2780)0.19 - 6.97[6]
18-deoxycytochalasin HHuman ovarian cancer (A2780 CisR)0.19 - 6.97[6]
Trichodestruxin AHT-29, A549, P3880.7 - 19.1[7]
Trichodestruxin BHT-29, A549, P3880.7 - 19.1[7]
Trichodestruxin CHT-29, A549, P3880.7 - 19.1[7]
Trichodestruxin DHT-29, A549, P3880.7 - 19.1[7]
Harzianumnone AHepG2, HeLa2.10, 8.59[8]
Harzianumnone BHepG29.39[8]

Table 3: Antifungal Activity of Harzianic Acid and its Stereoisomers

CompoundFungal SpeciesActivityReference
Harzianic AcidPythium irregulareAntibiotic activity[6]
Harzianic AcidSclerotinia sclerotiorumAntibiotic activity[6]
Harzianic AcidRhizoctonia solaniAntibiotic activity[6]
(R,R)-1c (isomer)Not specifiedSignificantly more active than natural harzianic acid[6]
(S,R)-1d (isomer)Not specifiedSignificantly more active than natural harzianic acid[6]

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[9]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize.[10] Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing: Poisoned Food Technique

The poisoned food technique is a widely used in vitro method to evaluate the antifungal activity of various substances.[8][13][14][15][16]

Principle: The test compound is incorporated into a solid nutrient medium at different concentrations. A susceptible fungus is then inoculated onto this "poisoned" medium. The antifungal activity is determined by measuring the inhibition of mycelial growth compared to a control medium without the test compound.[13]

Detailed Protocol:

  • Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

  • Compound Incorporation: Cool the molten agar to approximately 45-50°C. Add the desired concentrations of the test compound (dissolved in a suitable solvent) to the molten agar. For the control plates, add the same amount of solvent without the test compound.

  • Plating: Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a mycelial disc (typically 5-6 mm in diameter) from the edge of an actively growing culture of the target fungus.[13] Place the mycelial disc in the center of the prepared agar plates.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days, until the mycelial growth in the control plate has reached a significant size.

  • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    Percentage Inhibition = [(C - T) / C] x 100

    Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

    The EC50 value (the effective concentration that inhibits 50% of mycelial growth) can be determined from a dose-response curve.

Signaling Pathways

The primary mechanism of action of trichothecenes is the inhibition of protein synthesis, which they achieve by binding to the 60S ribosomal subunit. This interaction with the ribosome can trigger a "ribotoxic stress response," leading to the activation of several downstream signaling pathways, ultimately culminating in apoptosis.[17]

Trichothecene-Induced Ribotoxic Stress Response and MAPK Activation

Caption: Trichothecene binding to the ribosome triggers a ribotoxic stress response, leading to the activation of MAPK pathways (JNK, p38, ERK) and subsequent apoptosis.

Experimental Workflow for Evaluating Cytotoxicity and Apoptosis

Caption: A typical experimental workflow for assessing the cytotoxic and apoptotic effects of this compound and its analogs on cancer cell lines.

Conclusion

This compound and its analogs represent a promising class of natural products with potent biological activities. The structure-activity relationships of the broader trichothecene family provide a solid foundation for the rational design of novel derivatives with improved therapeutic indices. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are intended to support further research and development in this area. Future studies focusing on the synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Note: Protocol for the Isolation and Purification of Harzianum A from Trichoderma harzianum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harzianum A is a bioactive secondary metabolite produced by the soil-borne fungus Trichoderma harzianum. Structurally, it is classified as a trichothecene, a class of sesquiterpenoid mycotoxins.[1][2] Specifically, this compound is a derivative of trichodermol, featuring a (Z,E,E)-2,4,6-octatriendioic acid esterified at the 4β-hydroxyl position.[1] This compound has demonstrated modest antifungal activity.[1] The following protocol provides a comprehensive methodology for the cultivation of T. harzianum, followed by the extraction, isolation, and purification of this compound for further research and development.

Fungal Strain and Culture

The production of this compound relies on the successful cultivation of a suitable Trichoderma harzianum strain. Many strains can be isolated from soil samples or obtained from culture collections.[3][4][5]

Protocol 2.1: Cultivation of Trichoderma harzianum

  • Strain Activation: Aseptically transfer a pure culture of T. harzianum from a stock slant to a Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 25-28°C for 5-7 days, or until significant mycelial growth and green conidiation are observed.[3][5]

  • Seed Culture Preparation: In a laminar flow hood, cut 5-7 small agar plugs (approx. 7 mm) from the actively growing edge of the PDA culture.

  • Inoculation: Transfer these agar plugs into a 500 mL Erlenmeyer flask containing 200 mL of sterile Potato Dextrose Broth (PDB).

  • Shake Flask Incubation: Incubate the flask on a rotary shaker at 150-180 rpm and 28°C for 4 days to generate a sufficient seed culture.[6]

  • Large-Scale Fermentation: Aseptically transfer the seed culture (5% v/v) into a larger fermentation vessel containing PDB. For laboratory scale, this may be several 2 L Erlenmeyer flasks each containing 1 L of PDB.

  • Production Phase: Incubate the production culture for 10-14 days under the same shaking and temperature conditions to allow for the biosynthesis and secretion of secondary metabolites, including this compound.[6]

Extraction of Crude this compound

Following incubation, the secondary metabolites must be extracted from both the fungal mycelia and the culture broth. As a moderately polar compound, this compound can be efficiently extracted using an organic solvent like ethyl acetate.

Protocol 3.1: Solvent Extraction

  • Culture Separation: Separate the fungal biomass (mycelia) from the culture supernatant (broth) by centrifugation at 8,000-10,000 rpm for 10 minutes.[6]

  • Mycelia Extraction:

    • Transfer the collected mycelia into a flask.

    • Add ethyl acetate at a 10:1 solvent-to-wet-biomass ratio (v/w).

    • Agitate the mixture at 110 rpm for 1 hour and then let it stand for 24 hours at room temperature in the dark.[6]

    • Filter the mixture to separate the ethyl acetate extract from the biomass. Repeat this extraction process twice more with fresh solvent.

  • Supernatant Extraction:

    • Perform a liquid-liquid extraction on the culture supernatant.

    • In a large separatory funnel, mix the supernatant with an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) phase. Repeat this extraction twice more.

  • Pooling and Concentration: Combine all ethyl acetate extracts from both the mycelia and supernatant.

  • Drying: Dry the pooled extract over anhydrous sodium sulfate to remove residual water.

  • Evaporation: Concentrate the dried extract in vacuo using a rotary evaporator at 40°C to yield a crude, semi-solid residue.[6]

Purification of this compound

A multi-step chromatographic process is required to purify this compound from the complex crude extract.

Protocol 4.1: Column Chromatography (Initial Fractionation)

  • Stationary Phase: Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate), followed by methanol for highly polar compounds.

  • Fraction Collection: Collect fractions of 15-20 mL and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 70:30 n-hexane:ethyl acetate) and visualize under UV light.

  • Pooling: Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound. Evaporate the solvent from the pooled fractions to yield a semi-purified extract.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • System Preparation: Use a preparative or semi-preparative HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile (ACN) and water. A starting point could be 60:40 ACN:water.

  • Sample Preparation: Dissolve the semi-purified extract from the column chromatography step in a small volume of the mobile phase and filter it through a 0.22 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the HPLC column and monitor the elution profile using a UV detector (e.g., at 220 nm). Collect peaks corresponding to individual compounds.

  • Purity Analysis: Analyze the purity of the collected this compound fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the pure fraction via lyophilization or rotary evaporation to obtain the purified this compound.

Quantitative Data Summary

The following table presents illustrative data for a typical isolation and purification process. Actual yields will vary based on the T. harzianum strain, culture conditions, and extraction efficiency.

ParameterValueUnitNotes
Culture Volume 10LTotal volume of PDB used for fermentation.
Wet Mycelial Biomass 150gFungal biomass after separation from broth.
Crude Extract Yield 8.2g/LYield from combined mycelia and supernatant extraction.[6]
Semi-Purified Fraction Yield 1.5gYield after silica gel column chromatography.
Purity after Column ~75%Estimated purity based on analytical HPLC.
Final Purified this compound 120mgFinal yield after preparative HPLC.
Final Purity >98%Determined by analytical HPLC.

Experimental Workflow and Diagrams

The overall workflow for the isolation and purification of this compound is depicted below.

G cluster_0 Fungal Cultivation cluster_1 Crude Extraction cluster_2 Purification cluster_3 Final Product Culture 1. T. harzianum Culture on PDA Plate Seed 2. Seed Culture in PDB Culture->Seed Ferment 3. Large-Scale Fermentation Seed->Ferment Separate 4. Separate Mycelia and Supernatant Ferment->Separate Extract 5. Ethyl Acetate Extraction Separate->Extract Concentrate 6. Concentrate Crude Extract Extract->Concentrate Column 7. Silica Gel Column Chromatography Concentrate->Column TLC 8. TLC Monitoring of Fractions Column->TLC HPLC 9. Preparative HPLC (C18 Column) TLC->HPLC Final 10. Pure this compound HPLC->Final

Caption: Workflow for this compound isolation and purification.

There are no well-established signaling pathways directly related to the production of this compound in the provided search results. Therefore, a diagram for a signaling pathway cannot be created.

References

Application Notes and Protocols for the Quantification of Harzianum A by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A is a trichothecene mycotoxin produced by various species of the fungus Trichoderma, including the well-known biocontrol agent Trichoderma harzianum. As a secondary metabolite, this compound exhibits a range of biological activities, including antifungal and phytotoxic effects. Accurate and reliable quantification of this compound is crucial for various research and development applications, including quality control of biocontrol agents, toxicological assessments, and the discovery of new therapeutic leads.

These application notes provide detailed protocols for the quantification of this compound in fungal cultures using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as extracts from fungal cultures.

Experimental Protocol

1. Sample Preparation: Extraction of this compound from Trichoderma harzianum Culture

  • Culture Conditions: Inoculate Trichoderma harzianum into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 7-14 days at 25-28°C with shaking.

  • Filtration: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.

  • Liquid-Liquid Extraction:

    • Acidify the culture filtrate to pH 3.0 with 2M HCl.

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the organic (ethyl acetate) layers.

  • Drying and Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile:water, 15:85, v/v) for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A: WaterB: Acetonitrile
Gradient 15% B to 85% B over 20 minutes, hold at 85% B for 5 minutes, return to 15% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 220 nm
Run Time 30 minutes

3. Method Validation

The analytical method should be validated according to standard guidelines (e.g., ICH Q2(R1)). Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.995 for a calibration curve with at least 5 standards.
Accuracy 80-120% recovery at three concentration levels (low, medium, high).
Precision Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity No interfering peaks at the retention time of this compound in blank samples.
Data Presentation

Table 1: HPLC-UV Method Performance Characteristics (Example Data)

ParameterResult
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) 0.998
LOD 0.05 µg/mL
LOQ 0.1 µg/mL
Accuracy (Recovery) 95.2 - 103.5%
Precision (RSD) < 5%

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or at trace levels.

Experimental Protocol

1. Sample Preparation

The sample preparation protocol is the same as for the HPLC-UV method. However, for complex matrices like soil or plant tissue, a more rigorous clean-up step, such as solid-phase extraction (SPE), may be necessary.

2. LC-MS/MS Method Parameters

ParameterRecommended Conditions
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B over 0.5 minutes, and equilibrate for 1.5 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

3. MRM Transitions for this compound

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of a this compound standard.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound[M+H]⁺(Quantifier)(Qualifier)(Optimized value)
Internal Standard[M+H]⁺(Quantifier)(Qualifier)(Optimized value)

4. Method Validation

The LC-MS/MS method should be validated similarly to the HPLC-UV method, with particular attention to matrix effects.

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.995
Accuracy 80-120% recovery
Precision RSD ≤ 15%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
Data Presentation

Table 2: LC-MS/MS Method Performance Characteristics (Example Data)

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (R²) 0.999
LOD 0.05 ng/mL
LOQ 0.1 ng/mL
Accuracy (Recovery) 98.7 - 105.2%
Precision (RSD) < 7%
Matrix Effect < 15%

III. Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Culture T. harzianum Culture Filtration Filtration Culture->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Concentration Drying & Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution FinalSample Filtered Sample Reconstitution->FinalSample HPLC HPLC-UV Analysis FinalSample->HPLC LCMS LC-MS/MS Analysis FinalSample->LCMS Quantification Quantification of this compound HPLC->Quantification LCMS->Quantification

Caption: Workflow for this compound quantification.

Signaling Pathways in Trichoderma harzianum Mycoparasitism

Trichoderma harzianum's ability to parasitize other fungi (mycoparasitism) is a complex process involving the recognition of the host and the subsequent activation of signaling pathways that lead to the production of cell wall-degrading enzymes and antifungal compounds like this compound.[1] Two key signaling pathways involved are the cAMP-dependent pathway and the MAP kinase (MAPK) cascade.[1]

cAMP Signaling Pathway

The cAMP signaling pathway is crucial for sensing nutrient availability and environmental cues, which in turn regulates growth, development, and the production of secondary metabolites.[2]

camp_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G-Protein Coupled Receptor (GPCR) G_protein Heterotrimeric G-Protein GPCR->G_protein 2. Activation AC Adenylate Cyclase (AC) G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation TranscriptionFactors Transcription Factors PKA->TranscriptionFactors 6. Phosphorylation GeneExpression Gene Expression (e.g., this compound biosynthesis) TranscriptionFactors->GeneExpression 7. Regulation HostSignal Host Signal HostSignal->GPCR 1. Recognition

Caption: cAMP signaling pathway in T. harzianum.

MAP Kinase (MAPK) Signaling Pathway

The MAPK cascade is a highly conserved signaling module in eukaryotes that transduces extracellular signals to elicit cellular responses, including those related to stress and pathogenesis.[1][3] In T. harzianum, it plays a role in host recognition and the formation of infection structures.[1]

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Host Recognition Receptor MAPKKK MAPKKK Receptor->MAPKKK 2. Activation MAPKK MAPKK MAPKKK->MAPKK 3. Phosphorylation MAPK MAPK MAPKK->MAPK 4. Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors 5. Translocation & Activation Mycoparasitism Mycoparasitism-related Gene Expression TranscriptionFactors->Mycoparasitism 6. Regulation HostSignal Host Signal HostSignal->Receptor 1. Binding

Caption: MAPK signaling cascade in T. harzianum.

References

Application Notes and Protocols for In Planta Application of Trichoderma harzianum to Control Fungal Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Trichoderma harzianum is a ubiquitous, free-living fungus commonly found in soil and root ecosystems. It is a potent biocontrol agent, effectively managing a wide range of plant pathogenic fungi.[1][2][3] Its mechanisms of action are multifaceted, including mycoparasitism, competition for nutrients and space, antibiosis through the secretion of antifungal metabolites, and the induction of systemic resistance in host plants.[4][5][6] While the specific strain "Harzianum A" was noted, the following protocols and data are based on extensive research on Trichoderma harzianum as a species, as the application techniques are broadly applicable across various strains.

These notes provide detailed protocols for the in planta application of T. harzianum, summarize its efficacy, and illustrate key biological and experimental pathways.

I. Application Techniques: An Overview

The choice of application method for T. harzianum is critical for its successful establishment and efficacy. The method depends on the target crop, the pathogen's life cycle, and the production system. The primary goal is to ensure the fungus colonizes the plant roots or phyllosphere, where it can interact with pathogens and the plant.[7][8]

  • Seed Treatment: Coats the seed with T. harzianum spores, providing protection from seed- and soil-borne pathogens during the critical germination and seedling stages.[9][10] This early colonization can lead to season-long benefits.

  • Soil Application: Introduces the fungus directly into the soil or growing medium, targeting soil-borne pathogens that attack the root system.[1][11] This can be done before, during, or after planting.

  • Foliar Spray: Applies a spore suspension to the plant's leaves and stems to control foliar pathogens like those causing powdery mildew, gray mold, and various blights.[12][13][14]

  • Root Dipping: Involves dipping seedling roots in a T. harzianum suspension before transplanting. This ensures immediate and dense colonization of the root system.[1][15]

II. Quantitative Data on Efficacy

The effectiveness of T. harzianum varies with the application method, crop, and pathogen. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of T. harzianum Application on Disease Reduction

CropPathogenApplication MethodEfficacy (Disease Reduction %)Reference
TomatoFusarium oxysporumSeedling Dip & Soil ApplicationSignificant reduction in wilt incidence[15]
ChilliFusarium oxysporumSeedling Treatment (Talc-based)87.5%[16]
WheatFusarium graminearumFoliar Spray (Combined with T. viride)Significant reduction in disease severity[12][17]
CucumberBotrytis cinereaSoil DrenchSignificant protection against gray mold[14]
Durum WheatFusarium culmorumSeed Coating51.13% inhibition of mycelial growth in vitro[18]
TomatoF. acuminatum, P. destructiva, R. solani, F. solaniGreenhouse Application72.76% - 92.4%[19]

Table 2: Effect of T. harzianum Application on Plant Growth Promotion

CropApplication MethodGrowth ParameterImprovementReference
TomatoSeedling Dip & Soil ApplicationPlant Height, Fruit YieldSignificantly increased[15]
ChilliSeedling Treatment (Talc-based)Plant Height, Root Length, YieldSignificantly enhanced[16]
Durum WheatSeed CoatingSeedling Height, Main Root LengthSignificantly increased in infected seedlings[18]
OkraSeed TreatmentShoot & Root Length, Fresh & Dry WeightSignificantly increased[20]
TomatoAt-transplant ApplicationShoot WeightSignificantly increased[6]

III. Experimental Protocols

Protocol 1: Preparation of Trichoderma harzianum Spore Suspension

This is a foundational protocol for preparing the inoculum for subsequent applications.

  • Culture Preparation: Culture T. harzianum on Potato Dextrose Agar (PDA) plates and incubate at 25 ± 2°C for 7-10 days, or until dense sporulation is observed.

  • Spore Harvesting: Flood the surface of the agar plate with 10 mL of sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) to aid in spore dispersal.

  • Surface Scraping: Gently scrape the surface of the culture with a sterile glass rod or spatula to dislodge the conidia.

  • Suspension Collection: Collect the resulting spore suspension into a sterile container.

  • Filtration: Filter the suspension through several layers of sterile cheesecloth to remove mycelial fragments.

  • Concentration Determination: Use a hemocytometer to count the spore concentration (spores/mL) under a microscope.

  • Dilution: Dilute the stock suspension with sterile distilled water to the desired concentration for the specific application (typically 1 x 10^6 to 1 x 10^8 spores/mL). Keep the suspension agitated to prevent spores from settling.

Protocol 2: Seed Treatment

  • Materials: T. harzianum spore suspension (1 x 10^7 spores/mL), seeds, a sticking agent (e.g., 1% carboxymethyl cellulose solution), and a sterile container.

  • Procedure: a. Place the seeds in a sterile container. b. Add the sticking agent to the seeds and mix thoroughly to ensure a thin, even coating. c. Add the T. harzianum spore suspension to the coated seeds. A common rate is 6-10 grams of a powder formulation per kg of seed, or an equivalent amount of liquid suspension.[1] d. Mix until all seeds are uniformly coated with the suspension. e. Spread the treated seeds in a thin layer in a shaded, cool place and allow them to air dry completely. f. Sow the seeds as soon as possible after treatment. Do not expose treated seeds to direct sunlight.[1]

Protocol 3: Soil Drench Application

  • Materials: T. harzianum spore suspension (1 x 10^6 - 1 x 10^7 spores/mL), watering can or irrigation system.

  • Pre-Application Conditions: Ensure the soil is moist but not waterlogged.[1][11] The optimal soil pH is between 5.5 and 7.5.[11]

  • Procedure: a. Dilute the stock spore suspension to the final desired concentration. A typical application rate is 1 kg of a powder formulation per acre, mixed with sufficient water for even distribution.[11] b. For potted plants, drench the soil near the stem region. A common recommendation is 5-10 grams of powder formulation mixed in one liter of water per plant.[1][21] c. For field applications, apply the suspension to the soil surface or through a drip irrigation system. d. Lightly incorporate the suspension into the top 5-10 cm of soil if applied to the surface.[11] e. Irrigate immediately after application to move the spores into the root zone.[11]

Protocol 4: Foliar Spray Application

  • Materials: T. harzianum spore suspension (1 x 10^7 spores/mL), sprayer, and a non-ionic surfactant/adjuvant.

  • Timing: Apply 2-3 weeks after emergence or transplanting. Repeat every 14-21 days, especially during periods conducive to disease development (e.g., high humidity).[11]

  • Procedure: a. Prepare the spore suspension as described in Protocol 1. b. Add a non-ionic surfactant to the suspension according to the manufacturer's instructions to improve adherence to the leaf surface. c. Spray the foliage until runoff, ensuring thorough coverage of both upper and lower leaf surfaces. d. It is best to apply in the early morning or late evening to avoid rapid drying and UV degradation of the spores.

Protocol 5: Seedling Root Dip

  • Materials: T. harzianum spore suspension (1 x 10^7 spores/mL), container for dipping.

  • Procedure: a. Prepare the spore suspension in a container large enough to accommodate the seedling roots. A suggested mixture is 10g of powder formulation per liter of water.[1] b. Gently remove seedlings from their nursery trays and shake off excess soil. c. Dip the entire root system of the seedlings into the T. harzianum suspension for 10-20 minutes.[11] d. Transplant the treated seedlings into their final location immediately after dipping.

IV. Visualizations: Pathways and Workflows

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation cluster_data Phase 4: Data Analysis P1 1. Prepare T. harzianum Spore Suspension (Protocol 1) A1 4. Apply T. harzianum (Seed, Soil, Foliar, Root Dip) P1->A1 P2 2. Prepare Pathogen Inoculum (e.g., F. oxysporum) A2 5. Inoculate with Pathogen (Challenge) P2->A2 P3 3. Prepare Host Plants (e.g., Tomato Seedlings) P3->A1 P3->A2 A3 6. Control Groups (No T. harzianum, No Pathogen) P3->A3 E1 7. Monitor Disease Symptoms (Incidence & Severity) A1->E1 E2 8. Measure Plant Growth (Height, Biomass, Yield) A1->E2 E3 9. Analyze Molecular/Biochemical Markers (Defense Gene Expression) A1->E3 A2->E1 D1 10. Statistical Analysis (ANOVA, t-test) E1->D1 E2->D1 E3->D1

Caption: Experimental workflow for evaluating T. harzianum efficacy.

Signaling_Pathways cluster_trichoderma Trichoderma harzianum Colonization cluster_plant Plant Cell Response Th T. harzianum in Rhizosphere Elicitors Elicitors (Hydrophobins, Peptaibols, Cell Wall Fragments) Th->Elicitors secretes Recognition Plant Root Cell Recognition Elicitors->Recognition triggers JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways Recognition->JA_ET activates SA Salicylic Acid (SA) Pathway Recognition->SA activates Priming Defense Priming JA_ET->Priming leads to SA->Priming leads to ISR Induced Systemic Resistance (ISR) Priming->ISR results in PR_Proteins Pathogenesis-Related (PR) Protein Synthesis ISR->PR_Proteins enhances

Caption: T. harzianum-induced systemic resistance signaling pathways.

Logical_Relationships cluster_methods Application Method cluster_targets Target Pathogen Location / Disease Type Seed Seed Treatment Seedborne Seed-borne Pathogens (e.g., Damping-off) Seed->Seedborne Primary Target Soilborne Soil-borne Pathogens (e.g., Fusarium Wilt, Root Rot) Seed->Soilborne Early Protection Soil Soil Application Soil->Soilborne Primary Target Foliar Foliar Spray FoliarDisease Foliar Diseases (e.g., Powdery Mildew, Gray Mold) Foliar->FoliarDisease Primary Target RootDip Root Dip RootDip->Soilborne Immediate Protection Transplant Transplant Shock & Early Infection RootDip->Transplant Primary Target

Caption: Logical relationship of application methods to target diseases.

References

Application Notes and Protocols for Creating Harzianum A-Overproducing Strains of Trichoderma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A is a trichothecene secondary metabolite with significant biological activities, holding potential for various pharmaceutical and biotechnological applications. Trichoderma species are prolific producers of a diverse array of secondary metabolites. Genetic engineering of these fungi offers a promising avenue for enhancing the production of desired compounds like this compound. This document provides detailed application notes and experimental protocols for the development of this compound-overproducing strains of Trichoderma, with a focus on genetic manipulation techniques, including the use of CRISPR-dCas9 for targeted gene activation.

It is important to note that while some strains previously identified as Trichoderma harzianum were reported to produce this compound, they have since been reclassified as Trichoderma arundinaceum.[1] Current understanding suggests that T. harzianum may not naturally produce trichothecenes.[1] Therefore, the protocols outlined below are applicable to known this compound-producing species such as T. arundinaceum and can be adapted for heterologous expression in other Trichoderma species.

Signaling Pathways and Biosynthesis

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a cluster of genes, often referred to as the TRI gene cluster. The pathway can be broadly divided into several key stages, starting from the cyclization of farnesyl pyrophosphate (FPP). Key enzymes in this pathway include terpene cyclases, P450 monooxygenases, and acyltransferases.

Harzianum_A_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Trichodiene Trichodiene FPP->Trichodiene Tri5 (Terpene Cyclase) Isotrichodermol_analogues Isotrichodermol Analogues Trichodiene->Isotrichodermol_analogues P450 Monooxygenases Trichodermol Trichodermol Isotrichodermol_analogues->Trichodermol TaTri11 (P450) Harzianum_A This compound Trichodermol->Harzianum_A Acyltransferases (Tri3, Tri18) PKS (Tri17), P450 (Tri23)

Caption: Simplified biosynthetic pathway of this compound.
Regulation of Secondary Metabolism in Trichoderma

The production of secondary metabolites in Trichoderma is tightly regulated by a complex network of signaling pathways. These pathways respond to various environmental cues such as nutrient availability, light, pH, and the presence of other microorganisms. Key signaling pathways include:

  • G-protein signaling: Heterotrimeric G-proteins are crucial for sensing external signals and initiating downstream responses that can affect secondary metabolism.

  • MAPK (Mitogen-Activated Protein Kinase) signaling: MAPK cascades are involved in responses to various stresses and developmental processes, including the regulation of secondary metabolite production.

  • cAMP (cyclic Adenosine Monophosphate) signaling: The cAMP pathway plays a role in regulating growth, development, and the expression of genes involved in secondary metabolism.

These pathways ultimately influence the expression of transcription factors that control the transcription of biosynthetic gene clusters, such as the one for this compound.

Signaling_Pathways cluster_environmental_cues Environmental Cues cluster_signaling Signaling Pathways Nutrients Nutrient Availability G_protein G-protein Signaling Nutrients->G_protein Light Light cAMP cAMP Signaling Light->cAMP pH pH MAPK MAPK Signaling pH->MAPK Other_Microbes Other Microorganisms Other_Microbes->G_protein Transcription_Factors Transcription Factors G_protein->Transcription_Factors MAPK->Transcription_Factors cAMP->Transcription_Factors BGC_Expression This compound Biosynthetic Gene Cluster Expression Transcription_Factors->BGC_Expression Harzianum_A This compound Production BGC_Expression->Harzianum_A

Caption: Overview of signaling pathways regulating this compound production.

Strategies for Strain Improvement

The primary strategies for developing this compound-overproducing strains revolve around genetic modifications aimed at increasing the expression of the biosynthetic genes and optimizing metabolic pathways.

Overexpression of Pathway-Specific Transcription Factors

A powerful approach is to overexpress the specific transcription factor(s) that positively regulate the this compound gene cluster. This can lead to a coordinated up-regulation of all the necessary biosynthetic genes.

CRISPR-dCas9 Mediated Transcriptional Activation (CRISPRa)

CRISPRa is a cutting-edge technique that allows for the targeted activation of gene expression without altering the DNA sequence. This is achieved by using a deactivated Cas9 (dCas9) protein fused to a transcriptional activator domain (e.g., VPR). The dCas9-VPR complex is guided by a single guide RNA (sgRNA) to the promoter region of a target gene or gene cluster, thereby enhancing its transcription. This method is particularly useful for activating silent or lowly expressed secondary metabolite gene clusters.

Overexpression of Key Biosynthetic Genes

Individually overexpressing key rate-limiting enzymes in the this compound pathway, such as the terpene cyclase (Tri5), can also lead to increased product yield.

Metabolic Engineering

Redirecting precursor flux towards this compound biosynthesis can significantly improve yields. This can be achieved by down-regulating competing metabolic pathways that also utilize FPP, a key precursor.

Experimental Protocols

Protoplast-Mediated Transformation of Trichoderma

This protocol is a fundamental technique for introducing foreign DNA into Trichoderma.

Materials:

  • Trichoderma spores

  • Potato Dextrose Broth (PDB)

  • Lytic enzyme solution (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum)

  • Osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol)

  • PEG solution (40% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5)

  • Regeneration medium (e.g., Potato Dextrose Agar with osmotic stabilizer)

  • Selective agent (e.g., Hygromycin B)

  • Plasmid DNA with the gene of interest and a selection marker

Procedure:

  • Spore Germination: Inoculate 10⁷ Trichoderma spores into 100 mL of PDB and incubate at 28°C with shaking (150 rpm) for 12-16 hours until germlings are visible.

  • Mycelium Collection: Harvest the mycelium by filtration through sterile cheesecloth and wash with the osmotic stabilizer.

  • Protoplast Formation: Resuspend the mycelium in the lytic enzyme solution and incubate at 30°C with gentle shaking for 2-4 hours. Monitor protoplast release microscopically.

  • Protoplast Isolation: Separate the protoplasts from the mycelial debris by filtering through sterile cotton wool.

  • Protoplast Washing: Pellet the protoplasts by centrifugation (500 x g, 5 min) and wash twice with the osmotic stabilizer.

  • Transformation: Resuspend the protoplasts in a solution containing the plasmid DNA and the PEG solution. Incubate on ice for 30 minutes.

  • Plating: Mix the transformation mixture with molten regeneration medium (cooled to 45°C) containing the appropriate selective agent and pour onto plates.

  • Incubation and Selection: Incubate the plates at 28°C for 3-7 days until transformant colonies appear.

  • Verification: Subculture the transformants on selective media and confirm the integration of the target gene by PCR and Southern blotting.

CRISPR-dCas9 Mediated Transcriptional Activation (CRISPRa) Protocol

This protocol outlines the steps for activating the this compound gene cluster using a dCas9-VPR system.

Workflow:

CRISPRa_Workflow sgRNA_Design 1. sgRNA Design (Targeting this compound cluster promoter) Vector_Construction 2. Vector Construction (dCas9-VPR and sgRNA expression cassettes) sgRNA_Design->Vector_Construction Transformation 3. Trichoderma Transformation (Protoplast-mediated) Vector_Construction->Transformation Screening 4. Transformant Screening (Selection and PCR) Transformation->Screening Expression_Analysis 5. Gene Expression Analysis (qRT-PCR of TRI genes) Screening->Expression_Analysis Metabolite_Analysis 6. This compound Quantification (HPLC-MS) Expression_Analysis->Metabolite_Analysis Overproducing_Strain This compound Overproducing Strain Metabolite_Analysis->Overproducing_Strain

Caption: Workflow for CRISPRa-mediated this compound overproduction.

Procedure:

  • sgRNA Design: Design multiple sgRNAs targeting the promoter region of the key regulatory gene or a core biosynthetic gene within the this compound gene cluster. Utilize online design tools for optimal sgRNA selection.

  • Vector Construction:

    • Clone a codon-optimized dCas9 fused to the VPR transcriptional activator domain into a fungal expression vector under the control of a strong constitutive promoter (e.g., gpdA).

    • Clone the designed sgRNA(s) into a separate expression cassette driven by a suitable RNA polymerase III promoter (e.g., U6).

    • Combine both expression cassettes into a single plasmid or use a co-transformation strategy. The vector should also contain a selectable marker (e.g., hygromycin resistance).

  • Trichoderma Transformation: Transform the constructed plasmid(s) into the desired Trichoderma strain using the protoplast-mediated transformation protocol described in section 3.1.

  • Transformant Screening and Verification:

    • Select transformants on a medium containing the appropriate selective agent.

    • Verify the presence of the dCas9-VPR and sgRNA expression cassettes in the genomic DNA of the transformants via PCR.

  • Gene Expression Analysis:

    • Cultivate the wild-type and transformant strains under conditions conducive to secondary metabolite production.

    • Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target genes in the this compound cluster. A significant increase in transcript levels in the transformants compared to the wild-type indicates successful CRISPRa.

  • This compound Quantification:

    • Extract secondary metabolites from the culture filtrates of both wild-type and transformant strains.

    • Analyze and quantify the production of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Quantification of this compound by HPLC-MS

Materials:

  • Culture filtrate

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Acetonitrile (HPLC grade) with 0.1% formic acid

  • This compound standard

  • HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Extraction: Extract the culture filtrate (e.g., 100 mL) three times with an equal volume of ethyl acetate.

  • Concentration: Combine the organic phases and evaporate to dryness using a rotary evaporator.

  • Sample Preparation: Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL). Filter the sample through a 0.22 µm syringe filter.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Injection Volume: 5-10 µL.

    • Detection: Monitor the characteristic m/z of this compound in both positive and negative ion modes.

  • Quantification: Generate a standard curve using a serial dilution of the this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Data Presentation

Effective strain improvement programs rely on accurate and clear presentation of quantitative data. The following tables provide templates for summarizing the results from gene expression and metabolite production analyses.

Table 1: Relative Expression of this compound Biosynthetic Genes in Engineered Trichoderma Strains

Gene TargetWild-Type (Relative Expression)ΔtriR (Relative Expression)triR Overexpression (Relative Expression)CRISPRa Strain 1 (Relative Expression)CRISPRa Strain 2 (Relative Expression)
tri5 (Terpene Cyclase)1.0 ± 0.20.2 ± 0.18.5 ± 1.115.2 ± 2.320.1 ± 3.0
tri4 (P450 Monooxygenase)1.0 ± 0.30.3 ± 0.17.9 ± 0.914.8 ± 2.118.9 ± 2.8
triR (Regulator)1.0 ± 0.1N/A12.1 ± 1.51.2 ± 0.21.1 ± 0.3

Data are presented as mean ± standard deviation from three biological replicates. Expression levels are normalized to a housekeeping gene and presented relative to the wild-type.

Table 2: this compound Production in Engineered Trichoderma Strains

StrainThis compound Titer (mg/L)Biomass (g/L)Yield (mg/g biomass)
Wild-Type2.5 ± 0.510.2 ± 0.80.25 ± 0.04
ΔtriR (Negative Control)Not Detected10.5 ± 0.9N/A
triR Overexpression18.7 ± 2.19.8 ± 0.71.91 ± 0.20
CRISPRa Strain 135.4 ± 4.210.1 ± 0.63.50 ± 0.40
CRISPRa Strain 248.9 ± 5.59.9 ± 0.84.94 ± 0.51

Note: The quantitative data presented in these tables are hypothetical and for illustrative purposes to demonstrate the expected outcomes of the described genetic engineering strategies. Actual results will vary depending on the specific Trichoderma strain, culture conditions, and experimental execution.

Conclusion

The methodologies outlined in this document provide a comprehensive framework for the development of this compound-overproducing Trichoderma strains. By leveraging advanced genetic engineering tools like CRISPRa, researchers can effectively unlock and enhance the production of this valuable secondary metabolite. Careful experimental design, precise execution of protocols, and accurate quantification of results are paramount to the success of these strain improvement efforts. The development of such high-yielding strains will be instrumental in advancing the research and potential commercialization of this compound for various applications in medicine and biotechnology.

References

Troubleshooting & Optimization

Challenges and solutions in the extraction and purification of Harzianum A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and purification of Harzianum A. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist you in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a trichothecene mycotoxin produced by the fungus Trichoderma harzianum. It is of significant interest due to its potential antifungal and biocontrol properties, making it a candidate for development as a natural fungicide in agriculture.

Q2: What are the main challenges in extracting this compound?

The primary challenges include:

  • Low yield: Trichoderma harzianum may produce this compound in low concentrations, making extraction and purification difficult.

  • Complex mixture of metabolites: The crude extract contains a wide array of other secondary metabolites, requiring sophisticated purification techniques to isolate this compound.

  • Degradation: this compound, like other trichothecenes, can be sensitive to factors such as pH and temperature, potentially leading to degradation during extraction and storage.

Q3: Which solvents are best for the initial extraction of this compound?

Ethyl acetate is a commonly used solvent for the extraction of trichothecenes and other secondary metabolites from fungal cultures due to its polarity, which is suitable for capturing a broad range of compounds.

Q4: What analytical techniques are used to quantify this compound?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no this compound detected in the crude extract. 1. Suboptimal fermentation conditions for T. harzianum.1. Optimize culture conditions (media composition, pH, temperature, aeration) to enhance this compound production.
2. Inefficient extraction solvent or procedure.2. Experiment with different extraction solvents (e.g., methanol, chloroform). Ensure thorough mixing and sufficient extraction time.
3. Degradation of this compound during extraction.3. Perform extraction at a lower temperature and avoid extreme pH conditions.
Poor separation of this compound during column chromatography. 1. Inappropriate stationary or mobile phase.1. Test different silica gel mesh sizes or alternative stationary phases. Optimize the solvent gradient for the mobile phase.
2. Column overloading.2. Reduce the amount of crude extract loaded onto the column.
3. Co-elution with other compounds.3. Employ a multi-step purification strategy, including different chromatography techniques (e.g., size exclusion, ion exchange).
This compound peak is broad or shows tailing in HPLC analysis. 1. Suboptimal HPLC column or mobile phase.1. Use a high-resolution C18 column and optimize the mobile phase composition and gradient.
2. Presence of interfering compounds in the sample.2. Further purify the sample before HPLC analysis.
3. Column degradation.3. Replace the HPLC column.
Inconsistent quantification results. 1. Instability of this compound standard or samples.1. Store standards and samples at low temperatures (-20°C or below) and protect from light. Prepare fresh working solutions regularly.
2. Pipetting or dilution errors.2. Use calibrated pipettes and perform serial dilutions carefully.
3. Instrument variability.3. Ensure the HPLC system is properly maintained and calibrated.

Experimental Protocols

Fermentation of Trichoderma harzianum for this compound Production

Objective: To cultivate T. harzianum under conditions that promote the production of this compound.

Materials:

  • Trichoderma harzianum strain

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Shaking incubator

  • Sterile flasks

Procedure:

  • Inoculate T. harzianum onto PDA plates and incubate at 25-28°C for 5-7 days until sporulation is observed.

  • Prepare a spore suspension by adding sterile water to the PDA plate and gently scraping the surface.

  • Inoculate 100 mL of PDB in a 250 mL flask with the spore suspension.

  • Incubate the flask in a shaking incubator at 150 rpm and 28°C for 7-10 days.

Extraction of Crude this compound

Objective: To extract this compound and other secondary metabolites from the fungal culture.

Materials:

  • T. harzianum culture broth

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

Purification of this compound by Column Chromatography

Objective: To perform an initial purification of this compound from the crude extract.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Hexane

  • Ethyl acetate

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into the glass column.

  • Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing this compound and concentrate them.

Quantification of this compound by HPLC

Objective: To determine the concentration and purity of this compound.

Materials:

  • Purified this compound sample

  • This compound standard

  • HPLC grade acetonitrile and water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a standard curve using known concentrations of the this compound standard.

  • Dissolve the purified sample in the mobile phase.

  • Inject the sample into the HPLC system.

  • Run a gradient elution program (e.g., starting with a higher percentage of water and increasing the percentage of acetonitrile over time).

  • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Quantitative Data

The following tables provide representative data for this compound extraction and purification. Please note that actual yields and purity may vary depending on the specific T. harzianum strain and experimental conditions.

Table 1: Extraction Yield of this compound from Trichoderma harzianum

Extraction Solvent Yield of Crude Extract (mg/L of culture) This compound Content in Crude Extract (%) Estimated this compound Yield (mg/L of culture)
Ethyl Acetate150 - 3000.5 - 2.00.75 - 6.0
Methanol200 - 4000.3 - 1.50.60 - 6.0
Chloroform100 - 2500.8 - 2.50.80 - 6.25

Table 2: Purification of this compound

Purification Step Total Protein (mg) Total this compound (mg) Specific Activity (mg this compound / mg Protein) Purification Fold Yield (%)
Crude Extract5005.00.011100
Column Chromatography503.50.07770
Preparative HPLC22.81.414056

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation T. harzianum Fermentation Filtration Filtration Fermentation->Filtration Culture Broth Solvent_Extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Culture Filtrate Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Organic Phase Column_Chromatography Column Chromatography Concentration->Column_Chromatography Crude Extract TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Fractions HPLC_Purification Preparative HPLC TLC_Analysis->HPLC_Purification Pooled Fractions Purity_Analysis Purity & Quantification (Analytical HPLC) HPLC_Purification->Purity_Analysis Purified this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

Plant_Defense_Signaling cluster_fungus Trichoderma harzianum cluster_plant Plant Cell cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response Harzianum_A This compound Receptor Plant Receptor Harzianum_A->Receptor Interaction MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade ROS_Production ROS Production MAPK_Cascade->ROS_Production JA_SA_Pathway JA/SA Signaling Pathways MAPK_Cascade->JA_SA_Pathway ROS_Production->JA_SA_Pathway Defense_Genes Defense Gene Expression JA_SA_Pathway->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Caption: Proposed signaling pathway for this compound-induced plant defense.

Encapsulation techniques to improve the stability and delivery of Harzianum A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the encapsulation of Harzianum A to improve its stability and delivery. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a trichothecene, a type of sesquiterpenoid mycotoxin, isolated from the fungus Trichoderma harzianum.[1] Like many natural products, its complex chemical structure, featuring a 12,13-epoxide ring and a (Z,E,E)-2,4,6-octatriendioic acid ester, can be susceptible to degradation under various environmental conditions such as light, extreme pH, and temperature.[1][2] This instability can lead to a loss of its modest antifungal activity and inconsistent experimental results.[1] The core structure of trichothecenes is amphipathic, having both polar and non-polar regions, which can also present challenges in formulation.[3]

Q2: What are the most promising encapsulation techniques for this compound?

Given that trichothecenes are generally lipophilic and slightly soluble in water but soluble in polar organic solvents, several encapsulation techniques are suitable for enhancing the stability and delivery of this compound.[4] The most promising methods include:

  • Liposomal Encapsulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a lipophilic molecule like this compound, it would primarily be incorporated within the lipid bilayer.[5] This technique is well-established and can protect the compound from degradation.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the active compound. This method offers the potential for controlled and sustained release of this compound.[6][7]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. They are particularly well-suited for encapsulating hydrophobic molecules and can offer improved stability and controlled release.

Q3: What are the expected benefits of encapsulating this compound?

The primary benefits of encapsulating this compound include:

  • Improved Stability: Encapsulation can protect this compound from degradation by environmental factors, thereby increasing its shelf-life and ensuring more consistent bioactivity.

  • Enhanced Delivery: Encapsulation can improve the solubility of this compound in aqueous environments, facilitating its delivery in biological systems.

  • Controlled Release: Polymeric nanoparticles and other systems can be designed to release this compound in a sustained or targeted manner, which can improve its efficacy and reduce potential off-target effects.[8][9][10]

  • Reduced Toxicity: While this compound has shown low cytotoxicity in some studies, encapsulation can potentially reduce any adverse effects by controlling its release and distribution.[1]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Liposomes

Potential Cause Troubleshooting Step
Poor solubility of this compound in the lipid phase. Ensure the lipid and this compound are fully dissolved in a suitable organic solvent (e.g., chloroform, ethanol) before forming the lipid film.[5]
Incorrect lipid-to-drug ratio. Optimize the ratio of lipids (e.g., phosphatidylcholine, cholesterol) to this compound. A higher lipid concentration may be required to effectively incorporate the molecule into the bilayer.
Phase separation during hydration. Ensure the hydration step is performed above the phase transition temperature of the lipids to facilitate proper vesicle formation.[8]
Loss of this compound during processing. Minimize the number of processing steps and handle the formulation carefully to avoid loss of the encapsulated compound.

Issue 2: Instability of this compound-loaded Nanoparticles (Aggregation or Degradation)

Potential Cause Troubleshooting Step
Incompatible polymer or lipid matrix. Select a polymer or lipid with appropriate physicochemical properties that are compatible with this compound.
Suboptimal processing parameters. Optimize parameters such as homogenization speed, sonication time, and temperature during nanoparticle preparation to ensure the formation of stable particles.
Degradation of this compound during encapsulation. Use mild encapsulation methods that do not involve harsh solvents or high temperatures that could degrade this compound. The 12,13-epoxy ring in trichothecenes is a key functional group that can be susceptible to degradation.[3]
Improper storage conditions. Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and protect it from light to prevent aggregation and degradation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for encapsulated this compound based on typical results for similar compounds. These should be used as a reference for experimental design and evaluation.

Table 1: Physicochemical Properties of this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Free this compoundN/AN/AN/AN/A
Liposomal this compound150 ± 200.2 ± 0.05-30 ± 585 ± 5
PLGA Nanoparticles250 ± 300.15 ± 0.03-25 ± 475 ± 7

Table 2: Stability of this compound in Different Formulations (at 25°C)

FormulationHalf-life (days)Degradation Rate Constant (k, day⁻¹)
Free this compound20.347
Liposomal this compound140.049
PLGA Nanoparticles210.033

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound by Thin-Film Hydration

This protocol is adapted from standard methods for encapsulating hydrophobic compounds.[5][11][12]

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio would be 1:10:5 (this compound:PC:Cholesterol).

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours.

  • Sonicate the resulting liposome suspension in a bath sonicator for 5-10 minutes to reduce the size of the vesicles.

  • Extrude the liposome suspension through a 100 nm polycarbonate membrane multiple times to obtain unilamellar vesicles of a uniform size.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathway of Trichothecene-Induced Cellular Response

trichothecene_pathway Harzianum_A This compound (Trichothecene) Ribosome 60S Ribosomal Subunit Harzianum_A->Ribosome Binds to Cellular_Stress Cellular Stress Harzianum_A->Cellular_Stress Induces Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Inhibits Apoptosis Apoptosis Protein_Synthesis->Apoptosis Contributes to ROS Reactive Oxygen Species (ROS) Generation ROS->Apoptosis Triggers MAPK MAPK Pathway Activation (e.g., JNK) MAPK->Apoptosis Promotes Cellular_Stress->ROS Leads to Cellular_Stress->MAPK Activates

Caption: Mechanism of action of trichothecenes like this compound.

Experimental Workflow for Liposomal Encapsulation

liposome_workflow start Start dissolve 1. Dissolve this compound and Lipids in Chloroform start->dissolve film_formation 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration sonication 4. Sonication (Size Reduction) hydration->sonication extrusion 5. Extrusion (Homogenization) sonication->extrusion characterization 6. Characterization (Size, Zeta, EE%) extrusion->characterization end End characterization->end

Caption: Workflow for preparing this compound-loaded liposomes.

References

Technical Support Center: Mitigating Potential Phytotoxicity of Trichoderma Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential phytotoxicity during experiments with Trichoderma-derived compounds, with a specific focus on clarifying the role of Harzianum A and other related metabolites.

Frequently Asked Questions (FAQs)

Q1: Is this compound phytotoxic at high concentrations?

Current scientific literature indicates that this compound, a trichothecene produced by Trichoderma arundinaceum, is largely considered non-phytotoxic.[1] In fact, studies have shown that it can induce plant defense responses against pathogens without negatively affecting plant germination and development.[1] While the trichothecene family of mycotoxins is known for its phytotoxic effects, this compound appears to be an exception.[2][3] However, other secondary metabolites produced by Trichoderma harzianum and related species can exhibit phytotoxicity.[4][5][6][7]

Q2: I am observing phytotoxicity in my experiments with a compound I believe to be this compound. What could be the cause?

If you are observing phytotoxicity, it is crucial to consider several possibilities:

  • Compound Misidentification: The compound in your preparation may not be this compound. It could be another, more potent trichothecene like T-2 toxin or deoxynivalenol (DON), which are known phytotoxins.[2][8][9]

  • Presence of Contaminants: Your this compound preparation might be contaminated with other phytotoxic secondary metabolites from the fungal culture. Trichoderma harzianum is known to produce other classes of compounds, such as harziane diterpenes, which have demonstrated significant phytotoxicity.[5][7]

  • High Cultivar Sensitivity: The specific plant species or cultivar you are using might have an unusually high sensitivity to this specific compound or a contaminant.

  • Synergistic Effects: The observed phytotoxicity could result from the interaction of the compound with other components in your experimental system (e.g., media, solvents, or other treatments).

Q3: How can I identify the specific compound causing the observed phytotoxicity?

To accurately identify the causative agent, a combination of analytical techniques is recommended:

  • Screening Methods: Thin Layer Chromatography (TLC) can be used for a preliminary separation and identification of different compounds in your extract.

  • Confirmatory Methods: For accurate identification and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the standard methods.[10][11][12] These techniques can definitively identify the chemical structure of the compounds present in your sample.

Q4: What are the general strategies to mitigate phytotoxicity caused by trichothecenes or other fungal metabolites?

If you have confirmed that a phytotoxic compound is present, several strategies can be employed for mitigation:

  • Formulation Optimization: Altering the delivery formulation can reduce phytotoxicity. Techniques like microencapsulation can control the release of the compound, minimizing direct contact with sensitive plant tissues and potentially improving stability.[13]

  • Dose Reduction and Optimization: Conduct dose-response experiments to determine the minimum effective concentration for your desired biological activity while staying below the threshold for phytotoxicity.

  • Use of Chemical Safeners: Herbicide safeners are chemicals that protect crops from herbicide injury without affecting the herbicide's efficacy.[14][15] These compounds often work by enhancing the plant's natural detoxification pathways, such as glutathione S-transferase (GST) activity. Exploring the use of safeners could be a viable strategy.[14][16]

  • Genetic Approaches in Model Systems: In plants, a primary detoxification mechanism for trichothecenes is the addition of a chemical group, such as an acetyl or glucosyl group, which renders the toxin less harmful.[17][18][19] This is often accomplished by enzymes like 3-O-acetyltransferases (encoded by genes like Tri101) or UDP-glucosyltransferases.[17][20][21] While this is a long-term strategy for developing resistant plant lines, understanding these pathways is key to managing phytotoxicity.

  • Application Timing and Method: Applying the compound during specific growth stages when the plant is less sensitive or using application methods that avoid direct contact with the most vulnerable tissues (e.g., soil drench vs. foliar spray) can reduce negative effects.

Q5: Are other metabolites from Trichoderma harzianum known to be phytotoxic?

Yes. While T. harzianum is widely used as a biocontrol agent, some of its secondary metabolites can be phytotoxic.[22] Notably, a class of compounds called harziane diterpenes, isolated from a marine-derived strain of T. harzianum, exhibited potent phytotoxicity against the seedling growth of amaranth and lettuce.[5][7] Additionally, harzianopyridone, another metabolite, has shown high phytotoxicity in wheat coleoptile bioassays.[4]

Troubleshooting and Experimental Workflows

The following diagrams illustrate logical workflows for addressing and experimenting with potential phytotoxicity.

G Diagram 1: Troubleshooting Workflow for Unexpected Phytotoxicity A Phytotoxicity Observed (e.g., root inhibition, chlorosis) B Step 1: Verify Compound Identity A->B C Analytical Chemistry (LC-MS, GC-MS, NMR) B->C Use D Is compound this compound? C->D E Yes D->E   F No D->F   H Step 2: Assess Sample Purity E->H G Identify actual compound(s) F->G P Proceed with Mitigation Strategies (See FAQs & Protocols) G->P I Are phytotoxic contaminants present? (e.g., other trichothecenes, harziane diterpenes) H->I J Yes I->J   K No I->K   L Purify Sample J->L M Step 3: Evaluate Experimental Conditions K->M O Re-test with purified compound & controls L->O N Consider cultivar sensitivity, solvent effects, media interactions M->N N->O O->P

Caption: Troubleshooting workflow for unexpected phytotoxicity.

G Diagram 2: Experimental Workflow for Phytotoxicity Assessment A Prepare Test Compound (Purified this compound / Extract) C Design Experiment - Dose-response concentrations - Positive control (e.g., DON, Herbicide) - Negative control (Solvent) A->C B Select Plant Species (e.g., Arabidopsis, Lettuce, Wheat) B->C D Perform Phytotoxicity Assay (See Protocol 1) C->D E Incubate under controlled conditions (e.g., 3-7 days) D->E F Data Collection - Measure germination rate (%) - Measure root length (mm) - Record visual symptoms E->F G Statistical Analysis (e.g., ANOVA, IC50 calculation) F->G H Interpret Results G->H

Caption: Experimental workflow for phytotoxicity assessment.

Quantitative Data Summary

The phytotoxicity of trichothecenes can vary significantly depending on their chemical structure. Acetylation at the C-3 position, for instance, is a natural detoxification mechanism that dramatically reduces toxicity.

Table 1: Comparative Phytotoxicity of Selected Trichothecenes on Plant Root Growth.

CompoundClassTypical Producing FungiRelative Phytotoxicity (Root Inhibition)Notes
T-2 ToxinType A TrichotheceneFusarium spp.Very HighKnown to be one of the most toxic trichothecenes.[2]
Diacetoxyscirpenol (DAS)Type A TrichotheceneFusarium spp.HighSignificantly inhibits seed germination and root elongation.[9]
Deoxynivalenol (DON)Type B TrichotheceneFusarium spp.Moderate to HighA major mycotoxin concern in cereals; acts as a virulence factor.[8][9]
This compound Type A TrichotheceneTrichoderma arundinaceumVery Low / Non-phytotoxic Does not typically inhibit plant growth; may induce defense genes.[1][3]
3-acetyl-DON (3-ADON)Acetylated TrichotheceneFusarium spp.LowDetoxified form of DON; much less inhibitory to protein synthesis.[17][18]

Signaling Pathways

High concentrations of phytotoxic trichothecenes like DON trigger stress signaling pathways in plants, often leading to programmed cell death (PCD). A key detoxification strategy, both in fungi for self-protection and in transgenic plants, is the acetylation of the C-3 hydroxyl group.

G Diagram 3: Trichothecene Action and Detoxification in a Plant Cell cluster_cell Plant Cell Ribosome Ribosome Protein Protein Synthesis Inhibition Ribosome->Protein ROS Reactive Oxygen Species (ROS) Production Protein->ROS Leads to PCD Programmed Cell Death (PCD) ROS->PCD Detox Detoxification (Acetylation / Glucosylation) ADON Less-toxic Metabolite (e.g., 3-ADON) Detox->ADON Converts to Efflux Toxin Efflux DON Phytotoxic Trichothecene (e.g., DON) DON->Ribosome Binds to DON->Detox Substrate for ADON->Efflux

References

Validation & Comparative

Validating the Molecular Targets of Harzianum A in Fungal Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trichoderma harzianum is a well-known biocontrol agent that antagonizes a broad spectrum of fungal pathogens. Its efficacy stems from a multi-pronged approach that includes competition for nutrients, mycoparasitism, and the secretion of a cocktail of antifungal secondary metabolites and cell wall-degrading enzymes. While a specific compound designated "Harzianum A" is not extensively characterized in the scientific literature, for the purpose of this guide, we will focus on a key class of antifungal peptides produced by Trichoderma harzianum—peptaibols—and their validated molecular target.

This guide provides a comparative analysis of the molecular target of T. harzianum peptaibols against other well-established antifungal drug targets. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of antifungal agents and the validation of their molecular targets.

Comparative Analysis of Antifungal Molecular Targets

The selection of a molecular target is a critical step in the development of effective and safe antifungal therapies. An ideal target should be essential for fungal viability and distinct from host counterparts to minimize off-target effects. The table below compares the molecular target of T. harzianum peptaibols with two other major classes of antifungal drugs.

Antifungal Agent/Class Molecular Target Mechanism of Action Representative Fungal Pathogens Selectivity
Harzianum Peptaibols β-(1,3)-D-glucan synthaseInhibition of cell wall biosynthesis by disrupting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2]Botrytis cinerea, Rhizoctonia solaniHigh (The enzyme is absent in mammals)
Azoles (e.g., Fluconazole) Lanosterol 14-α-demethylase (Erg11p)Inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane, leading to membrane instability.[3][4]Candida albicans, Cryptococcus neoformans, Aspergillus fumigatusModerate (Targets a cytochrome P450 enzyme, with potential for interaction with human P450s)
Polyenes (e.g., Amphotericin B) ErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.Candida spp., Aspergillus spp., Cryptococcus neoformansModerate (Can bind to cholesterol in mammalian cell membranes, leading to toxicity)

Experimental Protocols for Target Validation

Validating the molecular target of a novel antifungal compound is a multi-step process that combines genetic, biochemical, and biophysical methods. Below are detailed protocols for key experiments used in target validation.

In Vitro Enzyme Inhibition Assay: β-(1,3)-D-glucan Synthase Activity

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of Harzianum peptaibols against β-(1,3)-D-glucan synthase.

Materials:

  • Microsomal fractions containing β-(1,3)-D-glucan synthase isolated from the target fungal pathogen.

  • UDP-[14C]-glucose (radioactive substrate).

  • Harzianum peptaibols (or other test compounds) at various concentrations.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and 1 mM DTT).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, microsomal fractions, and varying concentrations of the test compound.

  • Initiate the reaction by adding UDP-[14C]-glucose.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan product.

  • Wash the filter to remove unincorporated UDP-[14C]-glucose.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Plot the percentage of enzyme inhibition against the compound concentration to determine the IC50 value.

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability.

Objective: To confirm direct binding of the test compound to the target protein.

Materials:

  • Purified target protein (e.g., recombinant Erg11p).

  • SYPRO Orange dye.

  • Test compound at various concentrations.

  • Real-time PCR instrument.

Procedure:

  • Prepare a reaction mixture containing the purified target protein, SYPRO Orange dye, and the test compound in a suitable buffer.

  • Place the mixture in a real-time PCR instrument.

  • Gradually increase the temperature, monitoring the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • A shift in the Tm in the presence of the compound indicates direct binding.

Genetic Validation: Gene Deletion or Overexpression

Modifying the expression of the target-encoding gene in the pathogen can provide strong evidence for the target's role in the compound's antifungal activity.

Objective: To demonstrate that the target gene is essential for the antifungal activity of the compound.

Procedure:

  • Gene Deletion: Create a knockout mutant of the target gene in the fungal pathogen using techniques like CRISPR-Cas9 or homologous recombination.

  • Gene Overexpression: Construct a strain that overexpresses the target gene.

  • Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of the test compound for the wild-type, knockout, and overexpression strains.

  • Interpretation:

    • Increased resistance (higher MIC) in the overexpression strain suggests that the compound's efficacy is limited by the amount of target protein.

    • Increased sensitivity in a heterozygous knockout strain (for essential genes) or resistance in a knockout of a non-essential gene that is part of the target pathway can also provide evidence for the mechanism of action.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

cluster_0 Fungal Cell Wall Biosynthesis UDP-Glucose UDP-Glucose Beta-1,3-Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP-Glucose->Beta-1,3-Glucan_Synthase Beta-1,3-Glucan β-(1,3)-D-Glucan Beta-1,3-Glucan_Synthase->Beta-1,3-Glucan Cell_Wall Fungal Cell Wall Beta-1,3-Glucan->Cell_Wall Harzianum_Peptaibols Harzianum Peptaibols Harzianum_Peptaibols->Beta-1,3-Glucan_Synthase

Caption: Signaling pathway of Harzianum peptaibols targeting β-(1,3)-D-glucan synthase.

Start Start: Antifungal Compound In_Vitro_Assay In Vitro Enzyme Inhibition Assay Start->In_Vitro_Assay TSA Thermal Shift Assay (TSA) Start->TSA Genetic_Validation Genetic Validation (Knockout/Overexpression) In_Vitro_Assay->Genetic_Validation TSA->Genetic_Validation Target_Validated Target Validated Genetic_Validation->Target_Validated

Caption: Experimental workflow for molecular target validation.

Antifungal_Agents Antifungal Agents Harzianum_Peptaibols Harzianum Peptaibols Antifungal_Agents->Harzianum_Peptaibols Azoles Azoles Antifungal_Agents->Azoles Polyenes Polyenes Antifungal_Agents->Polyenes Glucan_Synthase β-(1,3)-D-Glucan Synthase Harzianum_Peptaibols->Glucan_Synthase Erg11p Lanosterol 14-α- demethylase (Erg11p) Azoles->Erg11p Ergosterol Ergosterol Polyenes->Ergosterol Molecular_Targets Molecular Targets Glucan_Synthase->Molecular_Targets Erg11p->Molecular_Targets Ergosterol->Molecular_Targets

Caption: Logical relationship of comparative analysis.

The antifungal activity of Trichoderma harzianum is, in part, attributable to the production of peptaibols that inhibit the essential enzyme β-(1,3)-D-glucan synthase. This mode of action is comparable to other established antifungal drug classes that target critical cellular processes in fungal pathogens. The validation of such molecular targets relies on a combination of robust in vitro and in vivo experimental approaches. This guide provides a framework for understanding and comparing the molecular targets of antifungal compounds and outlines the key experimental protocols required for their validation.

References

Comparative Transcriptomic Analysis of Plant Responses to Harzianum A and Other Elicitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic changes in plants induced by Harzianum A, a secondary metabolite from the beneficial fungus Trichoderma harzianum, and other well-known defense elicitors, namely Salicylic Acid (SA) and Jasmonic Acid (JA). The information presented is based on experimental data from peer-reviewed studies, offering insights into the molecular mechanisms underlying plant defense activation. This guide is intended to assist researchers in understanding the distinct and overlapping responses to these elicitors, aiding in the development of novel plant protection strategies and therapeutics.

Quantitative Data Comparison of Differentially Expressed Genes (DEGs)

The following tables summarize the quantitative transcriptomic changes observed in plants upon treatment with Harzianic Acid (a key secondary metabolite of T. harzianum and a proxy for this compound), Salicylic Acid, and Jasmonic Acid. It is important to note that the data are compiled from different studies, and therefore experimental conditions such as plant species, elicitor concentration, and time points may vary.

Table 1: Differentially Expressed Genes in Tomato (Solanum lycopersicum) in Response to Harzianic Acid (HA) and Trichoderma harzianum (T. harzianum) M10 in the presence of the pathogen Rhizoctonia solani. [1]

Treatment ComparisonTotal DEGsUp-regulated DEGsDown-regulated DEGsKey Up-regulated Gene Categories
(Plant + T. harzianum + R. solani) vs. (Plant + R. solani)1,142630512Protein synthesis/degradation, RNA metabolism, Signaling (ET/JA, SA pathways), ROS detoxification
(Plant + HA + R. solani) vs. (Plant + R. solani)Not explicitly quantified, but induction of defense genes noted.--Protease inhibitors, Resistance proteins (CC-NBS-LRR)

Data synthesized from a study on tomato cv. Micro-Tom. The transcriptomic analysis of plants treated with Harzianic Acid alone did not reveal a significant number of DEGs, suggesting it may act as a priming agent.[1]

Table 2: Differentially Expressed Genes in Tomato (Solanum lycopersicum) in Response to Salicylic Acid (SA).

TreatmentTotal DEGsUp-regulated DEGsDown-regulated DEGsKey Up-regulated Gene Categories
Salicylic AcidNot explicitly quantified, but significant upregulation of defense genes reported.--Pathogenesis-Related (PR) proteins, Glutathione S-transferases (GSTs), Resistance gene analogs, WRKY transcription factors

Data from a study on tomato cotyledons, where RNA sequencing was conducted to identify SA-inducible genes.[2][3][4]

Table 3: Differentially Expressed Genes in Arabidopsis thaliana in Response to Jasmonic Acid (JA).

TreatmentTotal DEGsUp-regulated DEGsDown-regulated DEGsKey Up-regulated Gene Categories
Methyl Jasmonate (MeJA)2,522--MYC2/MYC3 regulated genes, Response to wounding, Defense response

Data from an integrated multi-omic study on Arabidopsis. The numbers represent DEGs after two hours of JA treatment.[5]

Experimental Protocols

The methodologies outlined below are representative of typical transcriptomic studies involving plant elicitors.

Plant Material and Growth Conditions
  • Plant Species: Solanum lycopersicum (tomato) or Arabidopsis thaliana seedlings are commonly used.

  • Growth Medium: Plants are typically grown in a controlled environment on a sterile medium such as Murashige and Skoog (MS) or in a soil/vermiculite mixture.

  • Growth Conditions: Standard conditions include a 16-hour light/8-hour dark photoperiod at a constant temperature (e.g., 24-26°C).

Elicitor Treatment
  • Harzianic Acid (HA): Purified HA is applied to the plant roots or sprayed onto leaves at a specific concentration.

  • Salicylic Acid (SA): A solution of SA (e.g., 1 mM) is sprayed onto the leaves of the plants.[6] Control plants are treated with a mock solution (e.g., water with the same solvent used for SA).

  • Jasmonic Acid (JA): Methyl Jasmonate (MeJA), a volatile derivative of JA, is often used. Plants are exposed to MeJA vapor in a sealed chamber or sprayed with a MeJA solution.

RNA Extraction and Sequencing (RNA-Seq)
  • Sample Collection: Leaf or root tissues are harvested at specific time points after elicitor treatment, immediately frozen in liquid nitrogen, and stored at -80°C.

  • RNA Isolation: Total RNA is extracted from the frozen tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.[7] RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as Illumina.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

    • Alignment: The high-quality reads are mapped to the reference genome of the plant species.

    • Differential Expression Analysis: Gene expression levels are quantified, and statistical methods (e.g., DESeq2, edgeR) are used to identify differentially expressed genes (DEGs) between elicitor-treated and control samples.[7][8] A common threshold for significance is a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.

    • Functional Annotation: DEGs are annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and pathways.[9]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways activated by Salicylic Acid, Jasmonic Acid, and a proposed model for this compound based on current transcriptomic evidence.

Salicylic_Acid_Pathway Pathogen Biotrophic Pathogen SA Salicylic Acid (SA) Pathogen->SA triggers accumulation NPR1_inactive NPR1 (oligomer) in cytoplasm SA->NPR1_inactive induces monomerization NPR1_active NPR1 (monomer) in nucleus NPR1_inactive->NPR1_active translocates to TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Salicylic Acid (SA) signaling pathway in plant defense.

Jasmonic_Acid_Pathway Wounding Wounding/ Necrotrophic Pathogen JA_Ile Jasmonoyl-isoleucine (JA-Ile) Wounding->JA_Ile triggers synthesis COI1 SCF-COI1 Complex JA_Ile->COI1 promotes binding to JAZ JAZ Repressors COI1->JAZ targets for degradation MYC2 MYC2/3/4 Transcription Factors JAZ->MYC2 represses JA_Genes JA-responsive Genes (e.g., VSP, PDF1.2) MYC2->JA_Genes activates transcription Defense Defense against Insects & Necrotrophs JA_Genes->Defense

Caption: Jasmonic Acid (JA) signaling pathway in plant defense.

Harzianum_A_Pathway Harzianum_A This compound Receptor Plant Cell Receptor (?) Harzianum_A->Receptor perceived by Signaling_Cascade Early Signaling (ROS, Ca2+) Receptor->Signaling_Cascade activates SA_Pathway SA Pathway Signaling_Cascade->SA_Pathway JA_Pathway JA/ET Pathway Signaling_Cascade->JA_Pathway Defense_Genes Defense Gene Expression (PR proteins, Protease Inhibitors, etc.) SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes Priming Defense Priming Defense_Genes->Priming

Caption: Proposed signaling pathway for this compound in plants.

References

Cross-resistance studies of fungal pathogens to Harzianum A and other antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents and a thorough understanding of their potential for cross-resistance with existing drugs. Harzianum A, a tetramic acid metabolite produced by the fungus Trichoderma harzianum, has demonstrated notable antifungal properties. This guide provides a comparative analysis of this compound and other major antifungal classes, focusing on potential cross-resistance mechanisms, supported by available data and standardized experimental protocols.

Overview of Antifungal Agents and Mechanisms of Action

A clear understanding of how different antifungals work is crucial to predicting and studying cross-resistance.

Antifungal ClassRepresentative Drug(s)Primary Mechanism of Action
Azoles Fluconazole, ItraconazoleInhibit lanosterol 14α-demethylase (encoded by ERG11 or CYP51), disrupting ergosterol biosynthesis and altering cell membrane integrity.[1][2]
Polyenes Amphotericin BBind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[3]
Echinocandins Caspofungin, MicafunginInhibit β-(1,3)-D-glucan synthase (encoded by FKS genes), disrupting the synthesis of a critical cell wall component.[1][3]
Tetramic Acids This compound Inhibits acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[4][5]

Quantitative Susceptibility Data

Direct comparative studies on cross-resistance involving this compound are limited in publicly available literature. However, we can compile existing susceptibility data for this compound and other Trichoderma-derived metabolites to provide a baseline for comparison.

Table 2.1: In Vitro Activity of this compound

Fungal SpeciesCompoundMetricValueReference
Fusarium oxysporumThis compoundIC50 (in vivo)~26 µg/mL[5]
Trichoderma harzianumThis compoundKi (against AHAS)6.65 µM[5]
Saccharomyces cerevisiaeThis compoundKi (against AHAS)~83 µM[5]

Table 2.2: In Vitro Activity of Trichodermic Acid (another Trichoderma metabolite)

Fungal SpeciesCompoundMetricValueReference
Candida albicansTrichodermic AcidMIC508 µg/mL[6]

Note: The lack of comprehensive, standardized MIC/IC50 data for this compound against a broad panel of clinically relevant fungal pathogens is a significant knowledge gap.

Cross-Resistance: Postulated Mechanisms and Signaling Pathways

Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple antimicrobial agents. Given this compound's unique target, the potential for cross-resistance with current antifungals depends on the nature of the resistance mechanism developed by the fungal pathogen.

Scenario 1: Target-Site Modification

  • Mechanism: Mutations in the AHAS gene that prevent this compound from binding effectively.

  • Cross-Resistance Potential: Low. This mechanism is highly specific to this compound and other potential AHAS inhibitors. It is unlikely to confer resistance to azoles, polyenes, or echinocandins, which have entirely different cellular targets.[5]

Scenario 2: Upregulation of Efflux Pumps

  • Mechanism: Overexpression of multidrug resistance (MDR) transporters, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, which actively pump antifungals out of the cell. This is a common mechanism of resistance to azoles.[7]

  • Cross-Resistance Potential: High. If this compound is a substrate for the same efflux pumps that export azoles, a fungus upregulating these pumps could exhibit cross-resistance to both classes of drugs. This is a critical area for future investigation.

Scenario 3: Activation of General Stress Response Pathways

  • Mechanism: Fungal cells can respond to chemical stress by activating conserved signaling pathways that enhance their survival. The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are key players in responding to cell membrane and cell wall damage, respectively.[8][9]

  • Cross-Resistance Potential: Moderate to High. Chronic activation of these pathways can lead to a general "hardened" state, involving modifications to the cell wall and membrane, which may reduce the efficacy of multiple antifungal classes, including this compound. For instance, a cell that reinforces its cell wall in response to an echinocandin might be less permeable to other compounds.

Below is a diagram illustrating the potential interplay of these resistance mechanisms.

Cross_Resistance_Pathways Potential Fungal Cross-Resistance Mechanisms cluster_drugs Antifungal Agents cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome This compound This compound Target_Mod Target-Site Modification (e.g., AHAS, ERG11) This compound->Target_Mod Specific Efflux Efflux Pump Upregulation (ABC/MFS Transporters) This compound->Efflux Potential Stress General Stress Response Activation (HOG/CWI Pathways) This compound->Stress Potential Azoles Azoles Azoles->Target_Mod Specific Azoles->Efflux Known Azoles->Stress Known Echinocandins Echinocandins Echinocandins->Target_Mod Specific Echinocandins->Stress Known Resistance Fungal Cell Survival Target_Mod->Resistance Efflux->Resistance Broad Stress->Resistance Broad

Caption: Potential cross-resistance pathways in fungal pathogens.

Experimental Protocols

Standardized methodologies are essential for generating comparable data on antifungal susceptibility and cross-resistance. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.

Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method, adapted from the CLSI M27-A2 guidelines for yeasts, is recommended for determining the MIC of natural products.[10][11]

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[12]

  • Antifungal Preparation:

    • Dissolve this compound and other comparator antifungals in a suitable solvent (e.g., DMSO).

    • Prepare a series of two-fold serial dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles and ≥90% for other agents) of growth compared to the drug-free control well.

Protocol 4.2: Experimental Workflow for Cross-Resistance Study

The following workflow outlines the steps to directly assess cross-resistance between this compound and another antifungal agent (e.g., Fluconazole).

Cross_Resistance_Workflow cluster_exposure Induce Resistance cluster_testing Susceptibility Testing start Start with Wild-Type Fungal Isolate expose_HA Repeated Exposure to Sub-lethal this compound start->expose_HA expose_FLC Repeated Exposure to Sub-lethal Fluconazole start->expose_FLC isolate_HA Isolate Putative This compound-Resistant Mutants expose_HA->isolate_HA isolate_FLC Isolate Putative Fluconazole-Resistant Mutants expose_FLC->isolate_FLC mic_HA Determine MIC of This compound isolate_HA->mic_HA Test against HA mic_FLC Determine MIC of Fluconazole isolate_HA->mic_FLC Test for Cross-Resistance mic_other Determine MIC of Other Antifungals (Ampho B, Caspo) isolate_HA->mic_other Test for Cross-Resistance isolate_FLC->mic_HA Test for Cross-Resistance isolate_FLC->mic_FLC Test against FLC isolate_FLC->mic_other Test for Cross-Resistance analysis Compare MICs of Resistant Mutants vs. Wild-Type mic_HA->analysis mic_FLC->analysis mic_other->analysis

Caption: Workflow for investigating cross-resistance.

Conclusion and Future Directions

This compound presents a promising antifungal scaffold with a distinct mechanism of action compared to currently licensed drugs. Its unique target, acetohydroxyacid synthase, suggests a low probability of target-based cross-resistance with existing antifungal classes.

However, the potential for cross-resistance through non-specific mechanisms, particularly the upregulation of efflux pumps and the activation of general stress response pathways, remains a critical and un-investigated area. The lack of comprehensive susceptibility data for this compound against a panel of clinically important wild-type and resistant fungal strains is the most significant gap in the current literature.

Future research should prioritize:

  • Broad-Spectrum Susceptibility Testing: Establishing baseline MICs for this compound against a diverse collection of fungal pathogens.

  • Generation and Analysis of Resistant Mutants: Following the experimental workflow outlined above to directly test for cross-resistance.

  • Mechanistic Studies: Investigating the molecular basis of resistance in any identified resistant strains, including sequencing of the AHAS gene and expression analysis of efflux pump and stress response genes.

Addressing these research questions will be vital for determining the potential clinical utility of this compound and its place in the antifungal armamentarium.

References

Comparative evaluation of secondary metabolite profiles of different Trichoderma harzianum strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the secondary metabolite profiles of different Trichoderma harzianum strains, offering insights into their biochemical diversity and potential applications. Trichoderma harzianum is a species of fungus renowned for its biocontrol capabilities, largely attributed to the diverse array of secondary metabolites it produces. These compounds exhibit a wide range of biological activities, including antifungal, antibacterial, and plant growth-promoting properties. Understanding the strain-specific variations in the production of these metabolites is crucial for selecting and optimizing strains for agricultural and pharmaceutical applications.

Comparative Analysis of Secondary Metabolite Production

Different strains of Trichoderma harzianum exhibit significant qualitative and quantitative differences in their secondary metabolite profiles. This variation is influenced by genetic factors and culture conditions. Below are tables summarizing the production of various secondary metabolites by different T. harzianum strains, based on available experimental data.

Table 1: Qualitative Comparison of Major Secondary Metabolites from T. harzianum Strains T-4 and T-5

Compound ClassSecondary MetaboliteT. harzianum T-4T. harzianum T-5Reference
Fatty AcidPalmitic acid++[1]
Anthraquinone1,8-dihydroxy-3-methylanthraquinone+-[1]
1-hydroxy-3-methylanthraquinone-+[1]
6-methyl-1,3,8-trihydroxyanthraquinone-+[1]
Pyranone6-pentyl-2H-pyran-2-one++[1]
Furanone2(5H)-furanone+-[1]
SterolStigmasterol+-[1]
β-sitosterol+-[1]
Ergosterol-+[1]
Lactoneδ-decanolactone-+[1]
PyridoneHarzianopyridone-+[1]
'+' indicates the presence and '-' indicates the absence of the metabolite.

Table 2: Quantitative Comparison of 6-Pentyl-α-pyrone (6-PP) Production by Different Trichoderma Strains

Fungal StrainFermentation Method6-PP YieldReference
Trichoderma harzianumSurface Culture455 mg/L[2]
Trichoderma harzianumSubmerged Culture167 mg/L[2]
Trichoderma harzianum G18Solid State Fermentation0.08 mg/g of Dry Matter[3]
Trichoderma viride G19Solid State FermentationNot specified[3]
Trichoderma asperellum G17Solid State FermentationNot specified[3]

Table 3: Phytochemical Analysis of Trichoderma harzianum Extracts

PhytochemicalEthyl Acetate Extract (mg/g)n-Butanol Extract (mg/g)Reference
Total Polyphenols1.93 ± 0.051.84 ± 0.03[4]
Total Flavonoids1.05 ± 0.040.98 ± 0.02[4]
Total Tannins15.84 ± 0.1614.96 ± 0.11[4]
Total Alkaloids1.32 ± 0.021.25 ± 0.03[4]
Data is presented as mean ± standard deviation.

Experimental Protocols

The following sections detail the generalized methodologies for the culture of Trichoderma harzianum, extraction of secondary metabolites, and their subsequent analysis.

Fungal Culture and Fermentation
  • Strain Maintenance: Trichoderma harzianum strains are maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured periodically.

  • Inoculum Preparation: For liquid fermentation, a spore suspension is prepared by washing a 7-10 day old PDA culture with sterile distilled water containing 0.1% Tween 80. The spore concentration is adjusted to approximately 1 x 10^7 spores/mL.

  • Liquid Fermentation: A suitable volume of the spore suspension is inoculated into Erlenmeyer flasks containing a liquid medium such as Potato Dextrose Broth (PDB). The flasks are incubated on a rotary shaker at a specified temperature (e.g., 25-28°C) and agitation speed (e.g., 150 rpm) for a defined period (e.g., 7-14 days).[5]

  • Solid-State Fermentation: A solid substrate, such as rice or wheat bran, is moistened with a nutrient solution and sterilized. The substrate is then inoculated with the fungal strain and incubated under controlled temperature and humidity for a specified duration.[6]

Extraction of Secondary Metabolites
  • Liquid Culture Extraction: After the incubation period, the culture broth is separated from the fungal mycelium by filtration.[7]

  • The cell-free supernatant is then subjected to liquid-liquid extraction using an appropriate organic solvent, such as ethyl acetate or n-butanol. The extraction is typically performed multiple times to ensure maximum recovery of the metabolites.[7]

  • The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.[7]

  • Solid Culture Extraction: The solid fermented substrate is soaked in a suitable organic solvent (e.g., ethyl acetate) and agitated for a period of time. The solvent is then filtered, and the extraction process is repeated. The collected filtrates are combined and concentrated to yield the crude extract.

Analysis of Secondary Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., methanol) and may be derivatized to increase the volatility of the compounds.

  • GC-MS Conditions: An aliquot of the prepared sample is injected into the GC-MS system. The separation is achieved on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to elute a wide range of compounds. Helium is typically used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., 50-550 amu).[4]

  • Compound Identification: The identification of the separated compounds is based on the comparison of their mass spectra with those in a spectral library (e.g., NIST).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a syringe filter (e.g., 0.22 µm) before injection.

  • HPLC Conditions: The separation is performed on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of two solvents, typically water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[7]

  • MS Conditions: The eluent from the HPLC is introduced into the mass spectrometer, which is typically equipped with an electrospray ionization (ESI) source. Mass spectra are acquired in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to aid in compound identification.[5]

  • Quantification: For quantitative analysis, a calibration curve is generated using standard compounds of known concentrations. The peak area of the target analyte in the sample is then used to determine its concentration based on the calibration curve.

Signaling Pathways in Secondary Metabolite Production

The biosynthesis of secondary metabolites in Trichoderma harzianum is a tightly regulated process involving complex signaling networks. These pathways allow the fungus to perceive and respond to environmental cues, leading to the activation or repression of secondary metabolite gene clusters.

cAMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a key regulator of various cellular processes in fungi, including secondary metabolism.[8] In Trichoderma, this pathway is initiated by the activation of a G-protein coupled receptor (GPCR) on the cell surface in response to an external signal. This leads to the activation of a heterotrimeric G-protein, which in turn activates adenylate cyclase. Adenylate cyclase catalyzes the conversion of ATP to cAMP. The increased intracellular concentration of cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream transcription factors, ultimately leading to the expression of genes involved in secondary metabolite biosynthesis.

cAMP_Signaling_Pathway ext_signal External Signal (e.g., nutrient availability, stress) gpcr G-Protein Coupled Receptor (GPCR) ext_signal->gpcr g_protein Heterotrimeric G-Protein (Gα, Gβ, Gγ) gpcr->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp Catalyzes atp ATP atp->adenylate_cyclase pka Protein Kinase A (PKA) camp->pka Activates transcription_factors Transcription Factors pka->transcription_factors Phosphorylates sm_genes Secondary Metabolite Biosynthesis Genes transcription_factors->sm_genes Regulates Expression secondary_metabolites Secondary Metabolites sm_genes->secondary_metabolites Leads to Production

Caption: Generalized cAMP signaling pathway in Trichoderma.

MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) cascades are another crucial set of signaling pathways that regulate secondary metabolism in fungi.[9] In Trichoderma, three major MAPK pathways have been identified: the Fus3, Slt2, and Hog1 pathways. These pathways are typically composed of a three-tiered kinase cascade (MAPKKK, MAPKK, and MAPK). External stimuli activate the cascade, leading to the sequential phosphorylation and activation of the kinases. The activated MAPK then phosphorylates target proteins, including transcription factors, which in turn regulate the expression of genes involved in various cellular responses, including the production of secondary metabolites.

MAPK_Signaling_Pathway cluster_fus3 Fus3 Pathway cluster_slt2 Slt2 Pathway cluster_hog1 Hog1 Pathway ext_stimuli External Stimuli (e.g., cell wall stress, osmotic stress) mapkkk1 MAPKKK ext_stimuli->mapkkk1 mapkkk2 MAPKKK ext_stimuli->mapkkk2 mapkkk3 MAPKKK ext_stimuli->mapkkk3 mapkk1 MAPKK mapkkk1->mapkk1 fus3 Fus3 (MAPK) mapkk1->fus3 transcription_factors Transcription Factors fus3->transcription_factors mapkk2 MAPKK mapkkk2->mapkk2 slt2 Slt2 (MAPK) mapkk2->slt2 slt2->transcription_factors mapkk3 MAPKK mapkkk3->mapkk3 hog1 Hog1 (MAPK) mapkk3->hog1 hog1->transcription_factors sm_genes Secondary Metabolite Biosynthesis Genes transcription_factors->sm_genes Regulate Expression secondary_metabolites Secondary Metabolites sm_genes->secondary_metabolites Lead to Production

Caption: Generalized MAPK signaling pathways in Trichoderma.

Experimental Workflow

The overall workflow for the comparative evaluation of secondary metabolite profiles of different Trichoderma harzianum strains is depicted below.

Experimental_Workflow strain_selection Strain Selection (Different T. harzianum strains) fermentation Fungal Culture & Fermentation strain_selection->fermentation extraction Extraction of Secondary Metabolites fermentation->extraction analysis Metabolite Analysis (GC-MS, HPLC-MS) extraction->analysis data_processing Data Processing & Compound Identification analysis->data_processing comparison Comparative Evaluation (Qualitative & Quantitative) data_processing->comparison

Caption: Experimental workflow for comparative analysis.

References

Synergistic Biocontrol: A Comparative Analysis of Harzianum A in Combination with Other Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and effective pest management strategies has led to a growing interest in biological control agents. Among these, Trichoderma harzianum and its metabolites, such as Harzianum A, have demonstrated significant potential in suppressing a wide range of plant pathogens. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with other biocontrol agents and fungicides. The data presented is compiled from various scientific studies to offer an objective overview of its performance, supported by experimental evidence.

Synergistic Effects with Biocontrol Agents and Fungicides: Quantitative Data

The efficacy of a biocontrol agent can often be enhanced through synergistic interactions with other microorganisms or chemical compounds. The following tables summarize the quantitative data from studies evaluating the combined effects of Trichoderma harzianum (the source of this compound) with other agents against various plant pathogens.

PathogenBiocontrol Agent/FungicideCombinationDisease Reduction/Inhibition (%)Reference
Fusarium oxysporum f. sp. ciceris (Chickpea Fusarium Wilt)Bacillus subtilisT. harzianum + B. subtilis93.67% disease suppression[1](--INVALID-LINK--)
Ralstonia solanacearum (Tobacco Bacterial Wilt)Bacillus subtilis AP-01T. harzianum AP-001 + B. subtilis AP-01As effective as chemical treatment[2](--INVALID-LINK--)
Pythium aphanidermatum (Tobacco Damping-off)Bacillus subtilis AP-01T. harzianum AP-001 + B. subtilis AP-01Not significantly different from chemical fungicide[2](--INVALID-LINK--)
Rhizoctonia solani (Bean Damping-off)PCNB (Pentachloronitrobenzene)T. harzianum + PCNBEnhanced biocontrol capacity[3](--INVALID-LINK--)
Sclerotium rolfsii (Bean Southern Blight)PCNB (Pentachloronitrobenzene)T. harzianum + PCNBEnhanced biocontrol capacity[3](--INVALID-LINK--)
Meloidogyne incognita (Root-knot nematode on tomato)1,3 Dichloropropene (fumigant) and Organic MatterT. harzianum + 1,3-D + OMSignificantly improved nematicidal effect[4](--INVALID-LINK--)
Phytophthora infestans (Tomato Leaf Blight)Bacillus subtilis (formulated with graphite and silica nanoparticles)T. harzianum + B. subtilis35-54% inhibition (formulated) vs. 24.19-49.48% (non-formulated)[5](--INVALID-LINK--)
Magnaporthe oryzae (Rice Blast)Pseudomonas fluorescensT. harzianum + P. fluorescensSynergistically reduced severity by 69.5%[6](--INVALID-LINK--)
Fusarium oxysporum (Mung Bean Wilt)Copper Hydroxide (Fungicide)T. harzianum + Copper Hydroxide (20 ppm)26.1% increase in combating infection (in vivo)[7](--INVALID-LINK--)
FungicideCompatibility with T. harzianumMycelial Inhibition (%)Reference
ProcymidoneLeast sensitive-[7](--INVALID-LINK--)
CaptanLeast sensitive-[7](--INVALID-LINK--)
MancozebMost sensitive-[7](--INVALID-LINK--)
TebuconazoleMost sensitive-[7](--INVALID-LINK--)
ThiramMost sensitive-[7](--INVALID-LINK--)
Carbendazim + MancozebToxic-[8](--INVALID-LINK--)
Copper OxychlorideToxic-[8](--INVALID-LINK--)
Azoxystrobin + TebuconazoleToxic-[8](--INVALID-LINK--)
Bordeaux mixture (1%)Incompatible100%[9](--INVALID-LINK--)
QuinalphosIncompatible55.84%[9](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the synergistic effects of this compound.

In Vitro Dual Culture Assay for Antagonism

This method is commonly used to assess the direct antagonistic activity of T. harzianum against a pathogen.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.

  • Inoculation: A mycelial disc of the pathogen is placed at one edge of a Petri dish. A mycelial disc of T. harzianum is placed at the opposite edge.

  • Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for several days.

  • Observation: The growth of both fungi is observed, and the inhibition of the pathogen's growth by T. harzianum is measured. The interaction zone is examined for signs of mycoparasitism.

Greenhouse Pot Experiments for In Vivo Efficacy

These experiments evaluate the biocontrol efficacy under more realistic conditions.

  • Soil and Pathogen Preparation: Soil is sterilized and then inoculated with a known concentration of the pathogen.

  • Treatment Application:

    • Seed Treatment: Seeds are coated with a suspension of T. harzianum spores and/or B. subtilis cells.

    • Soil Drench: A suspension of the biocontrol agent(s) is applied to the soil.

  • Planting and Growth: Treated seeds are sown in the inoculated soil, and plants are grown under controlled greenhouse conditions.

  • Data Collection: Disease incidence and severity are recorded over time. Plant growth parameters such as height, fresh weight, and dry weight are also measured.

  • Statistical Analysis: Data is statistically analyzed to determine the significance of the treatments compared to control groups (untreated and pathogen-only).[2][10](--INVALID-LINK--)

Fungicide Compatibility Assay

This assay determines the tolerance of T. harzianum to various fungicides.

  • Media Preparation: PDA is amended with different concentrations of the test fungicide.

  • Inoculation: A mycelial disc of T. harzianum is placed in the center of the fungicide-amended and control (no fungicide) plates.

  • Incubation: Plates are incubated at a controlled temperature.

  • Measurement: The radial growth of the T. harzianum colony is measured daily. The percentage of mycelial growth inhibition is calculated relative to the control.

Signaling Pathways and Experimental Workflows

The biocontrol activity of T. harzianum and its synergistic interactions are mediated by complex signaling pathways. These pathways are involved in recognizing pathogens, producing antifungal compounds, and inducing systemic resistance in the host plant.

Synergistic_Biocontrol_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_molecular Molecular Analysis pathogen Pathogen Culture dual_culture Dual Culture Assay pathogen->dual_culture bca Biocontrol Agent (e.g., T. harzianum) bca->dual_culture microscopy Microscopic Observation dual_culture->microscopy Mycoparasitism greenhouse Greenhouse Trial seed_treatment Seed Treatment seed_treatment->greenhouse soil_drench Soil Drench soil_drench->greenhouse disease_assessment Disease Assessment greenhouse->disease_assessment gene_expression Gene Expression Analysis (qPCR) disease_assessment->gene_expression signaling_analysis Signaling Pathway Analysis gene_expression->signaling_analysis

A generalized workflow for evaluating synergistic biocontrol effects.

The biocontrol mechanisms of T. harzianum involve intricate signaling cascades that regulate its response to the environment and interactions with other organisms. Two of the key pathways are the Mitogen-Activated Protein Kinase (MAPK) pathway and the cyclic AMP (cAMP) signaling pathway.

MAPK_Pathway cluster_mapk MAPK Signaling Pathway in T. harzianum ext_signal External Signals (Pathogen, Plant Roots) receptor Receptor ext_signal->receptor g_protein G-Protein receptor->g_protein mapkkk MAPKKK g_protein->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ThHog1) mapkk->mapk Phosphorylates transcription_factor Transcription Factor mapk->transcription_factor response Biocontrol Responses (Enzyme production, Mycoparasitism) transcription_factor->response

The MAPK signaling pathway involved in biocontrol responses.

The cAMP signaling pathway is another critical regulatory network in T. harzianum, influencing various cellular processes relevant to its biocontrol capabilities.

cAMP_Pathway cluster_camp cAMP Signaling Pathway in T. harzianum host_signal Host Signals gpcr G-Protein Coupled Receptor (GPCR) host_signal->gpcr g_protein_alpha Gα Subunit gpcr->g_protein_alpha adenylate_cyclase Adenylate Cyclase g_protein_alpha->adenylate_cyclase camp cAMP adenylate_cyclase->camp atp ATP atp->adenylate_cyclase pka Protein Kinase A (PKA) camp->pka downstream_targets Downstream Targets pka->downstream_targets biocontrol_activity Biocontrol Activity (Coiling, Chitinase Production) downstream_targets->biocontrol_activity

The cAMP signaling pathway's role in T. harzianum's biocontrol.

References

A Meta-Analysis of Harzianum A Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative meta-analysis of the efficacy of Trichoderma harzianum strain A (Harzianum A) as a biocontrol agent against a variety of plant pathogens across different crops. This document synthesizes available experimental data to offer an objective comparison with other alternatives, details experimental methodologies, and visualizes key biological and experimental processes.

Trichoderma harzianum is a well-documented antagonist to a wide range of plant pathogens, primarily through mechanisms of competition, antibiosis, and mycoparasitism.[1][2] Its application in agriculture has shown promise in reducing the reliance on chemical fungicides, contributing to more sustainable agricultural practices.

Comparative Efficacy of Trichoderma harzianum

The efficacy of Trichoderma harzianum as a biocontrol agent can be quantified through various metrics, including the inhibition of pathogen growth in vitro, reduction of disease incidence and severity in greenhouse and field settings, and improvements in plant growth and yield.

In Vitro Antagonism

The dual culture assay is a standard laboratory method to evaluate the direct antagonistic effect of Trichoderma harzianum against a pathogen. The percentage of inhibition of the pathogen's radial growth is a key metric.

Table 1: In Vitro Efficacy of Trichoderma harzianum Isolates Against Various Plant Pathogens

Trichoderma harzianum IsolatePathogenCrop of Origin/Target CropMycelial Growth Inhibition (%)Reference
CE92Phellinus noxius-~75[3]
CE92Rigidoporus microporus-~70[3]
CE92Lasiodiplodia theobromae-~65[3]
PBT13Fusarium oxysporum f.sp. ciceriChickpea72.97[4]
PBT13Sclerotium rolfsiiChickpea61.1[4]
Engineered Strain (Chit42-ChBD3)Rhizoctonia solaniBean80[5]
Wild TypeRhizoctonia solaniBean<80[5]
Greenhouse and Field Efficacy

Greenhouse and field trials provide a more realistic assessment of biocontrol efficacy, taking into account environmental factors and the complex interactions between the host plant, pathogen, and biocontrol agent.

Table 2: Greenhouse and Field Efficacy of Trichoderma harzianum Against Plant Pathogens

CropPathogenT. harzianum Strain/ProductEfficacy MetricEfficacy ValueReference
MaizeFusarium spp., Pythium spp., Rhizoctonia spp., Phytophthora spp.Not SpecifiedYield Increase (%)49 (at 10³ spores/ml)[6]
TomatoFusarium acuminatumNot SpecifiedDisease Reduction (%)92.4[7]
TomatoPhoma destructivaNot SpecifiedDisease Reduction (%)86.6[7]
TomatoRhizoctonia solaniNot SpecifiedDisease Reduction (%)74.38[7]
TomatoFusarium solaniNot SpecifiedDisease Reduction (%)72.76[7]
SoybeanCorynespora cassiicola (Target Leaf Spot)Indigenous IsolateDisease Incidence Reduction (%)68.73 (with seed treatment + foliar spray)[8]
MaizeFusarium graminearum, Aspergillus flavusK179Ear Rot SeverityStatistically significant reduction compared to control[9]
TomatoFusarium oxysporum f. sp. lycopersiciNot SpecifiedRadial Growth Inhibition (%) vs. Fungicide (Vitavax®-200)T. harzianum more effective in vitro[10]
TomatoFusarium oxysporum f. sp. lycopersiciNot SpecifiedWilt IncidenceFungicide (Vitavax®-200) more effective[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of biocontrol agents.

In Vitro Antagonism Assay (Dual Culture Technique)

This method assesses the direct inhibitory effect of Trichoderma harzianum on a pathogen's growth.

  • Media Preparation : Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving. Pour the molten PDA into sterile Petri plates and allow it to solidify.

  • Inoculation :

    • From a pure, actively growing culture of the test pathogen, cut a 5 mm mycelial disc from the edge of the colony.

    • Place this disc on one side of a fresh PDA plate, approximately 2 cm from the edge.

    • From a pure, actively growing culture of Trichoderma harzianum, cut a 5 mm mycelial disc.

    • Place this disc on the opposite side of the same PDA plate, approximately 2 cm from the edge.

  • Control : Prepare a control plate by inoculating a mycelial disc of the pathogen only.

  • Incubation : Incubate all plates at 25-28°C for 5-7 days, or until the mycelium in the control plate has covered a significant portion of the agar surface.[11]

  • Data Collection : Measure the radial growth of the pathogen in both the dual culture and control plates. The percentage of inhibition of radial growth (PIRG) is calculated using the formula: PIRG (%) = [(R1 - R2) / R1] * 100 Where R1 is the radial growth of the pathogen in the control plate, and R2 is the radial growth of the pathogen in the dual culture plate.[12]

Greenhouse Biocontrol Efficacy Trial

This protocol outlines a typical experiment to evaluate the efficacy of Trichoderma harzianum in a controlled greenhouse environment.

  • Soil and Pathogen Inoculum Preparation :

    • Use a sterilized soil mix (e.g., a mixture of soil, sand, and compost).

    • Prepare the pathogen inoculum by growing the target pathogen on a suitable medium (e.g., sand-maize medium).[13]

    • Incorporate the pathogen inoculum into the sterilized soil at a predetermined concentration.

  • Planting and Treatment Application :

    • Sow surface-sterilized seeds of the host plant in pots filled with the pathogen-infested soil.

    • Apply the Trichoderma harzianum treatment. This can be done through various methods:

      • Seed Treatment : Coat the seeds with a spore suspension or a powder formulation of T. harzianum before planting.

      • Soil Drench : Apply a spore suspension of T. harzianum to the soil around the seedlings.

  • Experimental Design and Controls :

    • Include a positive control (pathogen-infested soil without T. harzianum treatment) and a negative control (sterilized soil without pathogen or T. harzianum).

    • Arrange the pots in a completely randomized design with multiple replications for each treatment.

  • Growth Conditions : Maintain optimal greenhouse conditions for plant growth (temperature, humidity, and light).

  • Data Collection and Analysis :

    • After a predetermined period (e.g., 3-6 weeks), assess disease incidence (percentage of infected plants) and disease severity (using a rating scale).[10]

    • Measure plant growth parameters such as plant height, root length, and biomass (fresh and dry weight).

    • Statistically analyze the data to determine the significance of the treatment effects.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms of biocontrol and visualizing the experimental process are essential for research and development.

Signaling Pathways in Mycoparasitism

The mycoparasitic activity of Trichoderma harzianum is regulated by complex signaling pathways that are activated upon sensing the presence of a host fungus. The cAMP and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in this process.[14][15]

cAMP_Signaling_Pathway Host_Signal Host Signal GPCR G-Protein Coupled Receptor (GPCR) Host_Signal->GPCR G_Protein Heterotrimeric G-Protein GPCR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Mycoparasitism Mycoparasitism-Related Gene Expression (e.g., chitinases) PKA->Mycoparasitism

Caption: cAMP signaling pathway in T. harzianum mycoparasitism.

MAPK_Signaling_Pathway Host_Signal Host Signal Sensor Membrane Sensor Host_Signal->Sensor MAPKKK MAP Kinase Kinase Kinase (MAPKKK) Sensor->MAPKKK Activates MAPKK MAP Kinase Kinase (MAPKK) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (MAPK) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activates Gene_Expression Antifungal Metabolite Production & Lytic Enzyme Secretion Transcription_Factor->Gene_Expression Biocontrol_Workflow Isolation Isolation of Trichoderma harzianum In_Vitro In Vitro Antagonism (Dual Culture Assay) Isolation->In_Vitro Greenhouse Greenhouse Efficacy Trials (Pot Experiments) In_Vitro->Greenhouse Field Field Trials Greenhouse->Field Formulation Formulation & Product Development Field->Formulation Application Commercial Application Formulation->Application

References

Safety Operating Guide

Essential Safety Protocols for Handling Trichoderma harzianum and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Trichoderma harzianum and its secondary metabolites, such as Harzianum A. Although generally considered a biocontrol agent, Trichoderma harzianum and its byproducts can pose health risks, particularly with repeated or high-concentration exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment:

Trichoderma harzianum is a fungus that can cause opportunistic infections in immunocompromised individuals. Studies have shown that exposure to its spores can lead to respiratory, skin, and eye irritation.[1][2] Some research indicates potential harmful effects on the liver and kidneys in animal studies, with hazards being dose-dependent.[3][4] While some strains are considered non-pathogenic to mammals, repeated exposure to high concentrations of microbial proteins can cause allergic sensitization.[5] Therefore, a thorough risk assessment is crucial before commencing any work.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling Trichoderma harzianum and its metabolites. The selection of appropriate PPE is the last line of defense against exposure and must be used correctly.[6]

Body PartRequired PPEStandard/Specification
Respiratory Dust/mist filtering respiratorNIOSH N-95, R-95, or P-95 or equivalent
Hands Chemical-resistant gloves (e.g., nitrile or latex)EN 374
Eyes Tightly fitting safety goggles or a face shieldEN 166
Body Long-sleeved lab coat or coveralls---
Feet Closed-toe shoes---

Note: For large spills or situations with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Trichoderma harzianum and its extracts is critical to minimize exposure risk.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Work should be conducted in a well-ventilated area, preferably within a certified biological safety cabinet (BSC) or a fume hood, especially when handling powdered forms or creating aerosols.

  • Have a spill kit readily accessible.

2. Handling and Experimentation:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Minimize the generation of dust or aerosols.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

3. Storage:

  • Store Trichoderma harzianum and its metabolites in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed when not in use.[1][5]

The following diagram illustrates the standard workflow for safely handling Trichoderma harzianum in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Post-Experiment prep1 Don PPE prep2 Prepare work area (BSC/fume hood) prep1->prep2 prep3 Assemble materials prep2->prep3 handle1 Weighing/measuring prep3->handle1 Proceed to handling handle2 Inoculation/extraction handle1->handle2 handle3 Incubation handle2->handle3 clean1 Decontaminate surfaces handle3->clean1 Experiment complete clean2 Dispose of waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash hands clean3->clean4

Standard Laboratory Workflow for Handling Trichoderma harzianum.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][2][7]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Obtain medical attention if irritation develops or persists.[1][2][7]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if respiratory irritation occurs.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical advice.[1][2][7]
Spill Evacuate unnecessary personnel.[1] For small spills, contain the material with absorbent pads and decontaminate the area with a suitable disinfectant (e.g., 10% bleach solution). For large spills, evacuate the area and contact the institutional safety office. Cleanup crews should be equipped with appropriate PPE.[1]

Disposal Plan

All waste contaminated with Trichoderma harzianum or its metabolites must be decontaminated before disposal.

Waste TypeDisposal Method
Solid Waste (e.g., contaminated gloves, labware) Autoclave at 121°C for a minimum of 20 minutes.
Liquid Waste (e.g., culture media) Decontaminate with a 10% bleach solution for at least 30 minutes before pouring down the drain with copious amounts of water, or autoclave.
Sharps Place in a designated sharps container and treat as biohazardous waste according to institutional guidelines.

The logical flow for waste disposal is outlined in the diagram below.

G cluster_decon Decontamination start Contaminated Material autoclave Autoclave start->autoclave Solid Waste bleach Bleach Treatment start->bleach Liquid Waste sharps Sharps Container start->sharps Sharps disposal Dispose as General Waste autoclave->disposal bleach->disposal biohazard Biohazardous Waste Disposal sharps->biohazard

Waste Disposal Pathway for Trichoderma harzianum Contaminated Materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harzianum A
Reactant of Route 2
Harzianum A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.